Cephaprin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O6S2/c1-9(21)26-6-10-7-28-16-13(15(23)20(16)14(10)17(24)25)19-12(22)8-27-11-2-4-18-5-3-11/h2-5,13,16H,6-8H2,1H3,(H,19,22)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLLWWBDSUHNEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40860266 | |
| Record name | 3-[(Acetyloxy)methyl]-8-oxo-7-[[2-(4-pyridinylthio)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40860266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1205565-31-6 | |
| Record name | 3-[(Acetyloxy)methyl]-8-oxo-7-[[2-(4-pyridinylthio)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40860266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Cephapirin's Assault on Bacterial Defenses: A Technical Deep-Dive into its Cell Wall Disruption Mechanism
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the mechanism of action of cephapirin (B1668819), a first-generation cephalosporin (B10832234) antibiotic, on bacterial cell walls. This guide details the molecular interactions, quantitative efficacy, and the experimental protocols used to elucidate cephapirin's bactericidal effects.
Cephapirin exerts its bactericidal action by inhibiting the synthesis of the peptidoglycan layer, a critical component of the bacterial cell wall that provides structural integrity and protection.[1][2] This inhibition is achieved through the covalent acylation of penicillin-binding proteins (PBPs), enzymes essential for the transpeptidation step in peptidoglycan biosynthesis. The disruption of this process leads to a compromised cell wall, ultimately resulting in cell lysis and bacterial death.[3][4]
Quantitative Efficacy of Cephapirin
The in-vitro efficacy of cephapirin is commonly determined by its minimum inhibitory concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium.
Table 1: Minimum Inhibitory Concentration (MIC) of Cephapirin against Various Bacterial Pathogens
| Bacterial Species | Strain | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Staphylococcus aureus | Mastitis Isolates | 0.25 | ≤ 0.5 | [5] |
| Coagulase-negative staphylococci | Mastitis Isolates | - | - | [6] |
| Streptococcus dysgalactiae | Mastitis Isolates | - | - | [6] |
| Streptococcus uberis | Mastitis Isolates | - | - | [6] |
| Escherichia coli | Mastitis Isolates | >64 | >64 | [6] |
| Klebsiella pneumoniae | Clinical Isolates | - | - | [1] |
| Enterococcus faecalis | Clinical Isolates | - | - | [7] |
| Pseudomonas aeruginosa | Clinical Isolates | - | - | [4] |
Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. A hyphen (-) indicates that specific data was not available in the cited sources.
The Molecular Target: Penicillin-Binding Proteins (PBPs)
Cephapirin's primary targets are the penicillin-binding proteins (PBPs), a group of enzymes located on the inner membrane of the bacterial cell wall. These enzymes, including transpeptidases, are crucial for the final steps of peptidoglycan synthesis, specifically the cross-linking of peptide chains that give the cell wall its strength and rigidity.[3] By binding to and inactivating these essential enzymes, cephapirin effectively halts cell wall construction.[3]
While specific IC50 values for cephapirin's binding to individual PBPs are not extensively available in the public literature, the general mechanism involves the β-lactam ring of cephapirin forming a covalent bond with a serine residue in the active site of the PBP transpeptidase. This irreversible acylation inactivates the enzyme, preventing it from carrying out its function in cell wall synthesis.[8][9] The affinity of different β-lactam antibiotics for various PBPs can vary, influencing their spectrum of activity.[1][8]
Experimental Protocols
This section details the methodologies for key experiments used to study the mechanism of action of cephapirin.
Competitive Penicillin-Binding Protein (PBP) Assay
This assay is used to determine the binding affinity of cephapirin to various PBPs.
Workflow for Competitive PBP Binding Assay
Caption: Workflow for the competitive PBP binding assay.
Detailed Methodology:
-
Preparation of Bacterial Membranes:
-
Grow the bacterial strain of interest to the mid-logarithmic phase in a suitable broth medium.
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with an appropriate buffer.
-
Resuspend the cells in buffer and lyse them using a method such as sonication or a French press.
-
Isolate the cell membranes by ultracentrifugation.
-
Resuspend the membrane pellet in a storage buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a series of tubes, incubate a fixed amount of the prepared bacterial membranes with varying concentrations of cephapirin.
-
After a set incubation time, add a fluorescently labeled penicillin derivative (e.g., Bocillin™ FL) to each tube to bind to any unoccupied PBPs.
-
Incubate to allow the labeled penicillin to bind.
-
-
Analysis:
-
Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Visualize the fluorescently labeled PBPs in the gel using a fluorescence imager.
-
Quantify the intensity of the fluorescent bands corresponding to each PBP.
-
The concentration of cephapirin that inhibits 50% of the binding of the fluorescent penicillin is the IC50 value, which reflects the binding affinity.[1][8]
-
Transpeptidase Inhibition Assay
This assay directly measures the inhibition of the transpeptidase activity of PBPs by cephapirin.
Logical Flow of Transpeptidase Inhibition Assay
Caption: Logical flow of a transpeptidase inhibition assay.
Detailed Methodology:
-
Preparation of Reagents:
-
Purify the target PBP transpeptidase from a bacterial source.
-
Synthesize or isolate the peptidoglycan precursor substrate (e.g., Lipid II).
-
Prepare a range of concentrations of cephapirin.
-
-
Assay Procedure:
-
In a reaction vessel, combine the purified PBP, the peptidoglycan precursor substrate, and a specific concentration of cephapirin.
-
Include control reactions with no inhibitor and with a known inhibitor.
-
Incubate the reaction mixture under optimal conditions for the enzyme.
-
-
Detection and Analysis:
-
Stop the reaction and quantify the amount of cross-linked peptidoglycan product formed. This can be achieved using methods such as high-performance liquid chromatography (HPLC) to separate the cross-linked product from the unreacted substrate, or by using radiolabeled substrates and measuring incorporation into a high-molecular-weight polymer.[2][10]
-
Determine the percentage of inhibition of transpeptidase activity at each cephapirin concentration.
-
Analysis of Bacterial Cell Wall Composition
This protocol is used to analyze the changes in the peptidoglycan structure of bacteria after treatment with cephapirin.
Workflow for Peptidoglycan Composition Analysis
Caption: Workflow for analyzing peptidoglycan composition.
Detailed Methodology:
-
Bacterial Culture and Treatment:
-
Grow a bacterial culture to mid-log phase.
-
Treat the culture with a sub-inhibitory concentration of cephapirin for a defined period.
-
Harvest the bacterial cells by centrifugation.
-
-
Peptidoglycan Isolation (Sacculi Preparation):
-
Resuspend the cell pellet and lyse the cells.
-
Isolate the insoluble peptidoglycan sacculi by treating the lysate with hot sodium dodecyl sulfate (B86663) (SDS) to remove other cellular components.
-
Wash the sacculi extensively to remove the SDS.
-
-
Muropeptide Analysis:
-
Digest the purified sacculi with a muramidase enzyme (e.g., mutanolysin or cellosyl) to break the glycan strands into muropeptide fragments.
-
Reduce the muropeptides with sodium borohydride.
-
Separate and identify the different muropeptide species using Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS).[11][12][13]
-
By comparing the muropeptide profiles of treated and untreated bacteria, changes in the degree of cross-linking and other structural modifications can be determined.
-
Conclusion
Cephapirin's mechanism of action is a well-defined process centered on the inhibition of bacterial cell wall synthesis. By targeting and irreversibly inactivating penicillin-binding proteins, cephapirin effectively halts the construction of the peptidoglycan layer, leading to bacterial cell death. The quantitative data on its minimum inhibitory concentrations underscore its efficacy, particularly against Gram-positive bacteria. The detailed experimental protocols provided in this guide offer a framework for the continued study and evaluation of this and other β-lactam antibiotics.
References
- 1. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]
- 4. droracle.ai [droracle.ai]
- 5. Affinity of ceftaroline and other beta-lactams for penicillin-binding proteins from Staphylococcus aureus and Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Binding of Ceftobiprole and Comparators to the Penicillin-Binding Proteins of Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of peptidoglycan transpeptidase by beta-lactam antibiotics: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Cephapirin in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of cephapirin (B1668819), a first-generation cephalosporin (B10832234) antibiotic, in various animal models. The information presented herein is crucial for understanding the drug's disposition, efficacy, and safety in veterinary medicine.
Introduction
Cephapirin is widely used in veterinary medicine, particularly for the treatment of mastitis in dairy cattle.[1] A thorough understanding of its pharmacokinetic (PK) and metabolic profile in different species is essential for optimizing dosage regimens, ensuring therapeutic success, and establishing appropriate withdrawal times to prevent drug residues in food products. This guide summarizes key quantitative data, details experimental protocols, and visualizes metabolic and experimental workflows.
Pharmacokinetics of Cephapirin in Animal Models
The pharmacokinetics of cephapirin have been studied in several animal species, including cattle, goats, dogs, mice, and rats. The drug's absorption, distribution, metabolism, and excretion are influenced by the species, route of administration, and physiological state of the animal.
Cephapirin is extensively used in dairy cows for the treatment of mastitis, primarily through intramammary (IMM) infusion.
Table 1: Pharmacokinetic Parameters of Cephapirin in Lactating Dairy Cows
| Administration Route | Dose | Matrix | Cmax (µg/mL) | Tmax (h) | T½ (h) | AUC (h·µg/mL) | Clearance | Reference |
| Intramammary | 200 mg (8-day extended therapy) | Milk | 128 ± 57 | - | 2.55 ± 0.40 | - | 0.053 ± 0.023 L/h | [2] |
| Intramammary | 275 mg/quarter (twice, 12h interval) | Milk (Healthy Quarters) | 1334.8 ± 1322.7 | - | 3.3 ± 0.33 | - | - | [3] |
| Intramammary | 275 mg/quarter (twice, 12h interval) | Milk (Infected Quarters) | 234.7 ± 141.4 | - | 4.8 ± 1.9 | - | - | [3] |
| Intramuscular | 10 mg/kg (four doses, 8h interval) | Serum (1st injection) | 13.3 | 0.17 | - | - | 760 ml/h/kg | [4] |
| Intramuscular | 10 mg/kg (four doses, 8h interval) | Serum (4th injection) | 15.8 | 0.33 | - | - | 760 ml/h/kg | [4] |
| Intramuscular | 10 mg/kg | Serum (Arthritic Calves) | 6.33 | 0.33 | 0.60 | - | 1593 ml/h/kg | [5] |
Following intramammary administration, cephapirin concentrations in milk can remain above the minimum inhibitory concentration (MIC) for common mastitis pathogens for an extended period.[2][6] Studies have shown that the elimination half-life may be longer in infected quarters compared to healthy ones.[3] When administered intramuscularly, cephapirin is rapidly absorbed, reaching peak serum concentrations within 20 minutes.[4][5]
The use of cephapirin in goats is often extra-label, making pharmacokinetic studies in this species particularly important for establishing safe and effective treatment protocols.
Table 2: Pharmacokinetic Parameters of Cephapirin in Dairy Goats
| Administration Route | Dose | Matrix | Cmax (µg/mL) | Tmax (h) | T½ (h) | AUC (h·µg/mL) | Reference |
| Intramammary | 300 mg (benzathine salt) | Plasma | 0.073 | 7.06 | 6.98 | 1.06 | [7] |
Studies on intramammary administration of cephapirin benzathine in lactating does show a mean maximum plasma concentration of 0.073 µg/mL at approximately 7 hours post-administration.[7] The depletion of cephapirin from goat milk has also been investigated to ensure food safety.[8]
Comparative pharmacokinetic studies in laboratory animals have been instrumental in understanding the metabolism and disposition of cephapirin.
Table 3: Plasma Concentrations and Urinary Excretion of Cephapirin and Desacetylcephapirin (B1204039) in Mice (30 min after 200 mg/kg SC dose)
| Analyte | Plasma Concentration (µg/mL) | Cumulative Urinary Excretion (% of dose) | Reference |
| Cephapirin | 33.1 ± 1.1 | 20.0 | [9] |
| Desacetylcephapirin | 106.7 ± 9.3 | 39.8 | [9] |
In mice, the deacetylation of cephapirin is rapid, leading to significantly higher plasma levels of the desacetyl metabolite compared to the parent drug shortly after administration.[9] Comparative studies indicate that the rate and extent of deacetylation decrease from rodents to dogs to humans.[10]
Metabolism of Cephapirin
The primary metabolic pathway for cephapirin across all studied animal species is deacetylation to its major and microbiologically active metabolite, desacetylcephapirin.[10][11][12] This conversion can occur in plasma, liver, and kidneys.[13] In some species, like rats, a trace amount of a third active component, cephapirin lactone, has been identified in urine.[9] The desacetyl metabolite generally exhibits lower antibacterial activity than the parent compound.[1]
Caption: Metabolic pathway of cephapirin in animal models.
Experimental Protocols
The following sections detail the methodologies commonly employed in the pharmacokinetic and metabolism studies of cephapirin.
-
Cattle: Healthy and mastitic lactating Holstein-Friesian or other dairy breeds are commonly used.[2][3][4] For intramammary studies, commercially available cephapirin sodium infusions are administered into each quarter after milking.[2][3] For intramuscular studies, cephapirin sodium is injected at a specified dosage.[4]
-
Goats: Healthy lactating does, such as Saanen-Alpine crossbreeds, are used.[14] Intramammary infusions of cephapirin benzathine are administered into each half of the udder.[7]
-
Laboratory Animals: Mice, rats, and dogs are used in comparative studies. Administration is typically subcutaneous or intravenous.[9]
-
Blood: Blood samples are collected from the jugular or other appropriate veins into heparinized or EDTA tubes at predetermined time points before and after drug administration. Plasma or serum is separated by centrifugation and stored at -20°C or lower until analysis.[4][7]
-
Milk: Foremilk, bucket milk, or strippings are collected from individual quarters or as a composite sample at various time points post-infusion.[2][3][15] Samples are stored frozen until analysis.
-
Urine: Urine is collected via catheterization or in metabolism cages over specified intervals.[4][9]
-
Tissues: In terminal studies, tissues such as kidney, liver, and muscle are collected to determine drug distribution and residue levels.[16]
The quantification of cephapirin and its metabolites in biological matrices is predominantly performed using high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection.[2][3][17]
-
Sample Preparation:
-
Milk: Protein precipitation with acids (e.g., trichloroacetic acid) or organic solvents (e.g., acetonitrile) is a common first step.[3] This is often followed by solid-phase extraction (SPE) for cleanup and concentration of the analytes.[3][17]
-
Plasma/Serum: Similar to milk, protein precipitation is typically employed.[7]
-
Urine and Feces: Extraction with a buffer and methanol (B129727) mixture, followed by SPE cleanup, has been described.[17]
-
-
Chromatographic Conditions:
-
HPLC/UPLC: Reversed-phase columns (e.g., C18) are commonly used.[17][18]
-
Mobile Phase: A gradient elution with a mixture of an acidic aqueous phase (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typical.[17][18]
-
-
Detection:
References
- 1. avmajournals.avma.org [avmajournals.avma.org]
- 2. Elimination kinetics of cephapirin sodium in milk after an 8-day extended therapy program of daily intramammary infusion in healthy lactating Holstein-Friesian cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics in foremilk and antimicrobial activity of cephapirin following intramammary administration in healthy and Staphylococcus aureus-infected cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of sodium cephapirin in lactating dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and synovial fluid concentrations of cephapirin in calves with suppurative arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Pharmacokinetics of long-acting cephapirin and cloxacillin after intramammary administration in dairy goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Depletion of antibiotics from the mammary gland of goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Comparative Pharmacokinetics and Metabolism of Cephapirin in Laboratory Animals and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative pharmacokinetics and metabolism of cephapirin in laboratory animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cephapirin | Johns Hopkins ABX Guide [hopkinsguides.com]
- 14. nmconline.org [nmconline.org]
- 15. Effect of milk fraction on concentrations of cephapirin and desacetylcephapirin in bovine milk after intramammary infusion of cephapirin sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Conversion of cephapirin to deacetylcephapirin in milk and tissues of treated animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development and Validation of a UPLC-MS/MS Method to Monitor Cephapirin Excretion in Dairy Cows following Intramammary Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
The Bactericidal Efficacy of Cephapirin Against Gram-Positive Bacteria: A Technical Guide
Abstract: Cephapirin (B1668819), a first-generation cephalosporin (B10832234) antibiotic, demonstrates significant bactericidal activity against a wide spectrum of gram-positive bacteria.[1] Derived from 7-aminocephalosporanic acid, its primary application lies in veterinary medicine, particularly in the treatment of bovine mastitis caused by susceptible strains of Staphylococcus aureus and Streptococcus agalactiae.[2][3][4] This technical guide provides an in-depth analysis of Cephapirin's mechanism of action, its quantitative bactericidal activity, detailed experimental protocols for its evaluation, and the mechanisms by which bacteria develop resistance. The information is intended for researchers, scientists, and professionals in drug development engaged in the study of antimicrobial agents.
Mechanism of Action
Cephapirin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5][6] Like other β-lactam antibiotics, its molecular structure allows it to bind to and inactivate penicillin-binding proteins (PBPs).[1][5][7] These enzymes, such as transpeptidases, are crucial for the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall.[7][8] By disrupting the cross-linking of peptidoglycan chains, Cephapirin compromises the cell wall's strength and rigidity.[1] This leads to cell lysis and death, particularly in rapidly dividing bacteria.[1][8]
Quantitative Bactericidal Activity
The in vitro efficacy of Cephapirin is quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. Cephapirin has demonstrated potent activity against a range of gram-positive pathogens.
| Gram-Positive Bacterium | Minimum Inhibitory Concentration (MIC) Range (µg/mL) | Notes |
| Staphylococcus aureus | 0.09 - 12.5 | Effective against both penicillin-susceptible and penicillin-resistant strains.[9][10] The MIC90 for 41 field strains was 0.25 µg/mL.[11] |
| Staphylococcus epidermidis | < 1.0 | Highly susceptible.[9][12] |
| Streptococcus agalactiae | Not specified, but highly active against. | A primary target for mastitis treatment.[2][3] |
| Streptococcus pyogenes | < 1.0 | Highly susceptible.[9][12] |
| Streptococcus viridans | < 1.0 | Highly susceptible.[9][12] |
| Diplococcus pneumoniae | < 1.0 | Highly susceptible.[9][12] |
| Enterococcus species | 25.0 | Requires a significantly higher concentration for inhibition compared to other gram-positive cocci.[9][12] |
Detailed Experimental Protocols
Accurate assessment of Cephapirin's bactericidal activity requires standardized and reproducible experimental methods. The following protocols are based on established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI).
Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution
This method determines the lowest concentration of Cephapirin that inhibits bacterial growth in a liquid medium.
Materials:
-
Cephapirin analytical standard
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Gram-positive bacterial isolate
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C)
Procedure:
-
Prepare Cephapirin Stock Solution: Create a high-concentration stock solution of Cephapirin (e.g., 1280 µg/mL) in an appropriate solvent.[13]
-
Prepare Serial Dilutions: Perform a two-fold serial dilution of the Cephapirin stock solution across the wells of a 96-well microtiter plate using CAMHB to achieve a range of desired concentrations.
-
Prepare Inoculum: From a fresh culture (18-24 hours), suspend several colonies of the test bacterium in sterile saline.[13] Adjust the suspension's turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[13] This can be verified using a spectrophotometer.
-
Dilute Inoculum: Dilute the adjusted bacterial suspension in CAMHB to achieve a final target inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[13]
-
Inoculate Plate: Add the diluted inoculum to each well of the microtiter plate containing the Cephapirin dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35°C for 16-20 hours in ambient air.[13]
-
Reading the MIC: Following incubation, determine the MIC by visually identifying the lowest concentration of Cephapirin that completely inhibits visible bacterial growth.[13]
Time-Kill Kinetic Assay
This assay provides information on the rate at which an antibiotic kills a bacterial population over time.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Cephapirin solution at various multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC)
-
Culture tubes and appropriate growth medium (e.g., CAMHB)
-
Incubator with shaking capability
-
Sterile saline for dilutions
-
Agar plates for colony counting
Procedure:
-
Inoculum Preparation: Grow the test organism in broth to the early logarithmic phase. Dilute the culture to a standardized starting concentration (e.g., 10⁵ to 10⁶ CFU/mL).
-
Exposure: Add Cephapirin to separate culture tubes at concentrations corresponding to multiples of the MIC. Include a drug-free control tube.
-
Incubation and Sampling: Incubate all tubes at 35-37°C, typically with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.
-
Quantification: Perform serial dilutions of each aliquot in sterile saline and plate onto agar.
-
Colony Counting: Incubate the plates for 18-24 hours, then count the number of viable colonies (CFU/mL) for each time point and concentration.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each Cephapirin concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL.
Mechanisms of Resistance
The emergence of resistance to β-lactam antibiotics, including Cephapirin, is a significant clinical challenge. In gram-positive bacteria, resistance primarily occurs through two mechanisms.[7][14][15]
-
Enzymatic Degradation: Bacteria may produce β-lactamase enzymes that hydrolyze the amide bond in the β-lactam ring of the cephalosporin, rendering the antibiotic inactive.[7][15] In gram-positive organisms, these enzymes are often extracellular.[7]
-
Target Site Modification: Alterations in the structure of Penicillin-Binding Proteins (PBPs) can reduce the binding affinity of Cephapirin.[7][15] This modification prevents the antibiotic from effectively inhibiting cell wall synthesis, allowing the bacterium to survive.[7]
Conclusion
Cephapirin remains a potent bactericidal agent against a variety of clinically relevant gram-positive bacteria, particularly staphylococci and streptococci. Its efficacy is rooted in the targeted inhibition of bacterial cell wall synthesis. Understanding the quantitative measures of its activity, the standardized protocols for its evaluation, and the biochemical pathways of resistance is essential for its effective use in therapeutic applications and for the development of future antimicrobial strategies.
References
- 1. Cephapirin | C17H17N3O6S2 | CID 30699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 3. drugs.com [drugs.com]
- 4. nbinno.com [nbinno.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Cephapirin - Humanitas.net [humanitas.net]
- 7. Mechanisms of resistance to cephalosporin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Cephapirin: In Vitro Antibacterial Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of a new cephalosporin antibiotic, cephapirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics in foremilk and antimicrobial activity of cephapirin following intramammary administration in healthy and Staphylococcus aureus-infected cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cephapirin: in vitro antibacterial spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Mechanisms and implications of antibiotic resistance in gram-positive bacterial strains | Cellular and Molecular Biology [cellmolbiol.org]
- 15. Evaluation of Antibiotic Resistance Mechanisms in Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Cephapirin's Affinity for Penicillin-Binding Proteins (PBPs): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephapirin, a first-generation cephalosporin (B10832234) antibiotic, exerts its bactericidal effects by targeting and inactivating penicillin-binding proteins (PBPs). These enzymes are crucial for the final steps of peptidoglycan synthesis, an essential component of the bacterial cell wall. The inhibition of PBPs by Cephapirin disrupts the integrity of the cell wall, leading to cell lysis and death. This technical guide provides a comprehensive overview of the binding affinity of cephalosporins to PBPs, with a focus on Cephapirin. Due to a scarcity of publicly available quantitative binding data for Cephapirin, this guide incorporates data from other first-generation cephalosporins, such as Cefazolin and Cephalothin, to provide a comparative framework for understanding its potential PBP interaction profile.
Quantitative Binding Data: A Comparative Analysis
The affinity of a β-lactam antibiotic for a specific PBP is typically quantified by the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the binding of a labeled penicillin derivative to that PBP. A lower IC50 value indicates a higher binding affinity.
| Cephalosporin | Bacterial Species | Penicillin-Binding Protein (PBP) | IC50 (µg/mL) |
| Cefazolin | Staphylococcus aureus | PBP 2 | 0.078[1] |
| Cefazolin | Staphylococcus aureus | PBP 4 | >30[1] |
| Cephalothin | Streptococcus pneumoniae D39 | PBP 1a | -[2] |
| Cephalothin | Streptococcus pneumoniae D39 | PBP 1b | -[2] |
| Cephalothin | Streptococcus pneumoniae D39 | PBP 3 | -[2] |
Note: The IC50 for Cephalothin's inhibition of PBP1a, PBP1b, and PBP3 in Streptococcus pneumoniae D39 indicated that the IC50 for PBP3 was two-fold lower than that for PBP1a and PBP1b, though specific values were not provided in the source material.[2] It is also known that methicillin-resistant S. aureus (MRSA) possesses a modified PBP, PBP2a, which has a low affinity for many β-lactam antibiotics, including Cephapirin.
Mechanism of Action: PBP Inhibition
The bactericidal action of Cephapirin is initiated by the covalent binding of the antibiotic to the active site of essential PBPs. The β-lactam ring of Cephapirin mimics the D-Ala-D-Ala moiety of the natural peptidoglycan substrate, allowing it to fit into the PBP's active site. A serine residue within the active site attacks the carbonyl carbon of the β-lactam ring, leading to the formation of a stable, long-lived acyl-enzyme complex. This effectively inactivates the PBP, halting the transpeptidation reaction required for cross-linking the peptidoglycan chains. The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis.
Mechanism of PBP inhibition by Cephapirin.
Experimental Protocols: Competitive PBP Binding Assay
The determination of the binding affinity of Cephapirin for various PBPs is typically performed using a competitive binding assay. This method measures the ability of the unlabeled antibiotic to compete with a labeled penicillin derivative for binding to PBPs in bacterial membranes.
Preparation of Bacterial Membranes
-
Bacterial Culture: The bacterial strain of interest is grown in a suitable broth medium to the mid-logarithmic phase of growth.
-
Cell Harvesting: The bacterial cells are harvested by centrifugation.
-
Cell Lysis: The cell pellet is resuspended in a buffer and the cells are lysed to release their contents. Common methods include sonication or using a French press.
-
Membrane Isolation: The membrane fraction, which contains the PBPs, is separated from the soluble cytoplasmic components via ultracentrifugation. The resulting membrane pellet is washed and resuspended in a storage buffer.
-
Protein Quantification: The total protein concentration of the membrane preparation is determined using a standard protein assay.
Competitive Binding Assay
-
Incubation with Test Antibiotic: A fixed amount of the prepared bacterial membranes is incubated with varying concentrations of unlabeled Cephapirin for a specific time and at a controlled temperature (e.g., 30 minutes at 37°C) to allow the antibiotic to bind to the PBPs.[3]
-
Labeling with a Reporter Ligand: After the initial incubation, a fixed, saturating concentration of a labeled penicillin derivative is added to the mixture. This is often a radiolabeled penicillin (e.g., [³H]benzylpenicillin) or a fluorescently labeled penicillin (e.g., Bocillin-FL). The labeled penicillin will bind to any PBPs that have not been bound by Cephapirin.
-
Termination of Reaction: The binding reaction is stopped, often by the addition of an excess of unlabeled penicillin G followed by centrifugation to pellet the membranes.
Detection and Quantification
-
Separation of PBPs: The proteins in the membrane samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Visualization:
-
Quantification: The intensity of the band corresponding to each PBP is quantified using densitometry or fluorescence imaging software.
Data Analysis
-
The amount of labeled penicillin bound to each PBP is plotted against the concentration of Cephapirin.
-
The IC50 value is determined from the resulting dose-response curve as the concentration of Cephapirin that causes a 50% reduction in the binding of the labeled penicillin.[4][5]
Experimental workflow for the competitive PBP binding assay.
Conclusion
Cephapirin, as a first-generation cephalosporin, is understood to exert its antibacterial activity through the inhibition of essential penicillin-binding proteins, leading to the disruption of bacterial cell wall synthesis. While specific quantitative data on the binding affinity of Cephapirin to individual PBPs is limited, the methodologies for determining these crucial parameters are well-established. The provided comparative data for other first-generation cephalosporins offers a valuable, albeit indirect, insight into its likely targets. Further research to elucidate the precise PBP binding profile of Cephapirin would be beneficial for a more complete understanding of its spectrum of activity and for the continued development of effective antimicrobial strategies.
References
- 1. Effects of Neutrophils on Cefazolin Activity and Penicillin-Binding Proteins in Staphylococcus aureus Abscesses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Streptococcus pneumoniae D39 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Degradation pathways of Cephapirin under laboratory conditions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathways of Cephapirin (B1668819) under various laboratory conditions. Cephapirin, a first-generation cephalosporin (B10832234) antibiotic, is susceptible to degradation through several mechanisms, including hydrolysis, and in the presence of biological matrices. Understanding these degradation pathways is crucial for ensuring the stability, efficacy, and safety of pharmaceutical formulations, as well as for developing accurate analytical methods for its quantification in biological and environmental samples.
Hydrolytic Degradation
Hydrolysis is a major degradation pathway for β-lactam antibiotics like Cephapirin. The strained β-lactam ring is susceptible to cleavage under both acidic and alkaline conditions, as well as at neutral pH.
Alkaline and Acidic Conditions
Cephapirin demonstrates significant instability in alkaline environments, leading to rapid and complete degradation.[1][2] Studies have shown that at a highly alkaline pH (e.g., pH 12.5), there is substantial degradation within a short period.[1] The degradation process in alkaline and acidic solutions results in the formation of inactive degradation products.[1][2] While stable in the pH range of 1-9, significant degradation is observed at highly alkaline pH levels.[1]
Neutral Conditions
Under neutral pH conditions and at room temperature (22 ± 1 °C), Cephapirin exhibits moderate stability with a reported half-life of approximately 3 days.[1]
Key Hydrolytic Degradation Products
The primary metabolic transformation of Cephapirin in various species, including mice, rats, dogs, and humans, is its deacetylation to desacetylcephapirin (B1204039).[3][4] This metabolite has been identified as a major residue in bovine milk along with the parent drug.[5] Further hydrolysis of the β-lactam ring can occur.
Degradation in Biological Matrices
The degradation of Cephapirin is accelerated in the presence of biological materials, such as kidney extract.
In kidney extract, Cephapirin undergoes immediate and complete degradation.[1][2] This process yields both previously reported metabolites and newly identified degradation products.[1][2] The conditions often used during the analysis of Cephapirin can lead to its rapid degradation, potentially resulting in an underestimation of its actual concentration.[1][2]
Quantitative Data Summary
The following table summarizes the key degradation products of Cephapirin identified under various laboratory conditions.
| Degradation Condition | Key Degradation Products | Analytical Techniques Used | Reference |
| Alkaline Solution | Inactive degradation products | LC-ToF/MS, NMR, Microbiological techniques | [1][2] |
| Acidic Solution | Inactive degradation products | LC-ToF/MS, NMR, Microbiological techniques | [1][2] |
| Kidney Extract | Previously reported metabolites and newly identified products | LC-ToF/MS, NMR, Microbiological techniques | [1][2][6] |
| In vivo (mice, rats, dogs, humans) | Desacetylcephapirin | Pharmacokinetic analyses | [3][4] |
| Bovine Milk | Desacetylcephapirin, Methylcephapirin | LC-MS/MS with electrospray ionization | [5] |
Experimental Protocols
Study of Degradation in Kidney Extract and Alkaline/Acidic Solutions
Objective: To identify degradation products of Cephapirin at physiological temperatures in kidney extract and in alkaline and acidic solutions.[1][2]
Methodology:
-
Sample Preparation: Blank and spiked samples of Cephapirin were prepared in kidney extract, alkaline solution, and acidic solution.[6]
-
Incubation: Samples were incubated at 37°C for a duration ranging from 0 to 72 hours.[6]
-
Analysis: The resulting degradation products were detected and identified using a combination of advanced analytical techniques:
-
LC-ToF/MS (Liquid Chromatography-Time-of-Flight Mass Spectrometry): Used for the detection and identification of degradation products based on their exact mass and isotope ratio.[1][2][6]
-
NMR (Nuclear Magnetic Resonance): Provided structural information for the identification of the degradation products.[1][2][6]
-
Microbiological Techniques: Assessed the microbial activity of the degradation products.[1][2][6]
-
LC-QqQ/MS (Liquid Chromatography-Triple Quadrupole Mass Spectrometry): Used for fragmentation analysis to further elucidate the structure of the degradation products.[6]
-
-
Data Analysis: Chromatograms of blank samples were subtracted from those of spiked samples to identify the degradation products.[6]
Analysis of Cephapirin and its Metabolites in Bovine Milk
Objective: To identify Cephapirin metabolites and degradants in milk from cows dosed with Cephapirin.[5]
Methodology:
-
Sample Source: Milk samples were collected from cows that had been administered Cephapirin.[5]
-
Analytical Technique: Liquid chromatography-ion trap tandem mass spectrometry (LC-MS/MS) with electrospray ionization was employed for the analysis.[5]
-
Detection: The method was capable of detecting both Cephapirin and desacetylcephapirin at a limit of approximately 1 ng/mL in milk.[5]
Visualizing Degradation and Experimental Workflows
General Hydrolytic Degradation Pathway of Cephapirin
Caption: Simplified hydrolytic degradation pathways of Cephapirin.
Experimental Workflow for Degradation Product Identification
Caption: Workflow for identifying Cephapirin degradation products.
References
- 1. researchgate.net [researchgate.net]
- 2. Newly identified degradation products of ceftiofur and cephapirin impact the analytical approach for quantitative analysis of kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Pharmacokinetics and Metabolism of Cephapirin in Laboratory Animals and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative pharmacokinetics and metabolism of cephapirin in laboratory animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. edepot.wur.nl [edepot.wur.nl]
Methodological & Application
Protocol for Cephapirin Susceptibility Testing Using Disk Diffusion
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cephapirin is a first-generation cephalosporin (B10832234) antibiotic effective against a range of Gram-positive and some Gram-negative bacteria. In veterinary medicine, it is frequently used to treat infections, particularly mastitis in dairy cattle. Accurate determination of bacterial susceptibility to Cephapirin is crucial for effective treatment and for monitoring the emergence of resistance. The disk diffusion method, also known as the Kirby-Bauer test, is a widely accepted and standardized method for in vitro susceptibility testing. This document provides a detailed protocol for performing Cephapirin susceptibility testing using the disk diffusion method, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI), specifically the VET01S document for veterinary pathogens.
Principle of the Disk Diffusion Method
The disk diffusion method involves placing a paper disk impregnated with a specific concentration of an antibiotic onto an agar (B569324) plate that has been uniformly inoculated with a standardized suspension of the bacterium to be tested. During incubation, the antibiotic diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible to the antibiotic, a zone of growth inhibition will appear around the disk. The diameter of this zone is inversely proportional to the minimum inhibitory concentration (MIC) of the antibiotic for that organism. By comparing the measured zone diameter to established interpretive criteria, the organism can be categorized as susceptible, intermediate, or resistant to the antibiotic.
Materials and Reagents
-
Cephapirin antimicrobial susceptibility test disks (30 µg)
-
Mueller-Hinton Agar (MHA) plates (90 mm or 150 mm diameter)
-
Sterile saline or Mueller-Hinton broth
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Bacterial isolates for testing
-
Quality control (QC) strain: Staphylococcus aureus ATCC® 25923™
-
Incubator (35 ± 2 °C)
-
Calipers or a ruler for measuring zone diameters
-
Vortex mixer
-
Sterile loops and pipettes
Experimental Protocol
Inoculum Preparation
-
From a pure, overnight culture of the test organism on a non-selective agar plate, select 3-5 well-isolated colonies of the same morphological type using a sterile loop.
-
Transfer the colonies to a tube containing 4-5 mL of sterile saline or Mueller-Hinton broth.
-
Vortex the tube to create a smooth, homogeneous suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by visual comparison against the standard or by using a spectrophotometer. The final inoculum density should be approximately 1-2 x 10⁸ CFU/mL.
Inoculation of Agar Plates
-
Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension.
-
Rotate the swab several times against the inner wall of the tube above the liquid level to remove excess inoculum.
-
Streak the entire surface of a Mueller-Hinton agar plate evenly in three directions, rotating the plate approximately 60° between each streaking to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar, but no longer than 15 minutes, before applying the antibiotic disks.
Application of Cephapirin Disks
-
Using sterile forceps or a disk dispenser, aseptically place a 30 µg Cephapirin disk onto the surface of the inoculated MHA plate.
-
Gently press the disk down to ensure complete contact with the agar surface.
-
If multiple antibiotic disks are being tested on the same plate, ensure they are spaced at least 24 mm apart from center to center to prevent overlapping of the inhibition zones.
Incubation
-
Invert the plates and place them in an incubator at 35 ± 2 °C within 15 minutes of disk application.
-
Incubate the plates for 16-20 hours in ambient air.
Measurement and Interpretation of Results
-
After the incubation period, examine the plates for a uniform lawn of bacterial growth.
-
Measure the diameter of the zone of complete growth inhibition around the Cephapirin disk to the nearest millimeter (mm) using calipers or a ruler. The measurement should be taken from the underside of the plate.
-
Interpret the results by comparing the measured zone diameter to the interpretive criteria provided in Table 1.
Data Presentation
Table 1: Interpretive Criteria for Cephapirin Disk Diffusion Testing against Staphylococcus spp. from Veterinary Sources
| Disk Concentration | Zone Diameter (mm) - Susceptible (S) | Zone Diameter (mm) - Intermediate (I) | Zone Diameter (mm) - Resistant (R) |
| 30 µg | ≥ 19 | 16 - 18 | ≤ 15 |
Note: These breakpoints are based on CLSI guidelines for veterinary pathogens and are intended for the interpretation of susceptibility of Staphylococcus spp. to Cephapirin.
Quality Control
Quality Control Strain
Staphylococcus aureus ATCC® 25923™ should be used as the quality control (QC) strain for Cephapirin disk diffusion susceptibility testing.
QC Testing Procedure
The QC strain should be tested with each new batch of MHA plates and Cephapirin disks, and at least weekly as part of a routine quality assurance program. The procedure for testing the QC strain is the same as for the test isolates.
QC Data Interpretation
The zone of inhibition for the QC strain should be measured and recorded. The result must fall within the acceptable range specified in Table 2. If the QC result is outside the acceptable range, the test results for the clinical isolates are considered invalid, and an investigation into the source of the error must be conducted before re-testing.
Table 2: Quality Control Range for Cephapirin Disk Diffusion Testing using Staphylococcus aureus ATCC® 25923™
| QC Strain | Disk Concentration | Acceptable Zone Diameter Range (mm) |
| Staphylococcus aureus ATCC® 25923™ | 30 µg | 25 - 37 |
Visualization of Experimental Workflow
Caption: Workflow for Cephapirin Disk Diffusion Susceptibility Testing.
Logical Relationship of Interpretation
Caption: Interpretation logic for Cephapirin susceptibility based on zone diameter.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Cephapirin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephapirin (B1668819) is a first-generation cephalosporin (B10832234) antibiotic utilized in veterinary medicine, primarily for treating bacterial infections such as mastitis in dairy cattle.[1] The monitoring of cephapirin residues is crucial to ensure food safety, prevent allergic reactions in consumers, and combat the rise of antibiotic resistance.[2] High-Performance Liquid Chromatography (HPLC) offers a specific, sensitive, and accurate method for the quantification of cephapirin in various matrices.[1] This document provides a detailed protocol for the quantification of cephapirin, adaptable for different sample types, based on established and validated methods.
Principle of the Method
This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The principle involves the separation of cephapirin from other components in the sample matrix based on its differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The quantification is achieved by comparing the peak area of cephapirin in the sample to that of a known concentration standard. For enhanced sensitivity and selectivity, particularly at trace levels, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) can be employed.[3][4]
Chromatographic Conditions
Optimal separation of cephapirin is achieved using a C18 column with a gradient or isocratic elution. The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727).
Table 1: HPLC and UPLC-MS/MS Chromatographic Conditions for Cephapirin Analysis
| Parameter | HPLC Method | UPLC-MS/MS Method |
| Column | SMT O-5-100 or equivalent C18 column | XBridge C18 (100 mm x 4.6 mm, 3.5 µm)[3][5] |
| Mobile Phase A | 9mM Sodium dodecylsulfonic acid/18mM H3PO4[6] | 0.15% Formic acid in Water[3][5] |
| Mobile Phase B | Acetonitrile[6] | Acetonitrile[3][5] |
| Gradient | 35% Acetonitrile / 65% Mobile Phase A (Isocratic)[6] | Gradient elution (see original method for details)[3] |
| Flow Rate | 1.0 mL/min[6] | 0.6 mL/min[3][5] |
| Injection Volume | 200 µL[6] | 50 µL[3] |
| Column Temperature | Ambient | 40 °C[3][5] |
| Detector | UV at 290 nm[6] | Triple Quadrupole Mass Spectrometer[3][4] |
Method Validation Parameters
The described HPLC methods have been validated to ensure their reliability for the intended application. Key validation parameters are summarized below.
Table 2: Summary of Method Validation Data
| Validation Parameter | Result |
| Linearity (Range) | 0.4 to 1.5 ppb (r² > 0.99)[3][4] |
| Limit of Detection (LOD) | 0.15 ppb[3][5][7] |
| Limit of Quantification (LOQ) | 0.4 ppb[3][5][7] |
| Accuracy (% Recovery) | 80% to 120%[3][4] |
| Precision (%RSD) | < 5%[3] |
Experimental Protocols
Materials and Reagents
-
Cephapirin Sodium analytical standard[8]
-
Acetonitrile (HPLC grade)[1]
-
Methanol (HPLC grade)[1]
-
Formic acid[3]
-
Deionized water
-
Solid-Phase Extraction (SPE) C18 cartridges[1]
-
0.45 µm syringe filters[3]
Standard Solution Preparation
-
Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of Cephapirin Sodium standard in deionized water.[9]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards of desired concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
Sample Preparation (Example for Milk Samples)
-
Deproteination: To 10 mL of milk sample, add 20 mL of acetonitrile. Vortex for 1 minute to precipitate proteins.[1]
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.[1]
-
Extraction: Decant the supernatant into a clean tube.[1]
-
Evaporation: Evaporate the acetonitrile from the supernatant under a gentle stream of nitrogen.
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the extracted sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the cephapirin with a suitable solvent (e.g., methanol or acetonitrile).
-
-
Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.[3]
Experimental Workflow
Caption: Workflow for Cephapirin quantification by HPLC.
Logical Relationship of Method Components
Caption: Logical relationship of the analytical method components.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and Validation for Quantification of Cephapirin and Ceftiofur by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. separationmethods.com [separationmethods.com]
- 7. Development and Validation for Quantification of Cephapirin and Ceftiofur by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. セファピリンナトリウム analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 9. Development and Validation of a UPLC-MS/MS Method to Monitor Cephapirin Excretion in Dairy Cows following Intramammary Infusion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Cephapirin against Staphylococcus aureus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephapirin is a first-generation cephalosporin (B10832234) antibiotic effective against a range of Gram-positive and Gram-negative bacteria. It functions by inhibiting the synthesis of the bacterial cell wall. Staphylococcus aureus is a significant pathogen responsible for a wide array of infections, and monitoring its susceptibility to antimicrobial agents like Cephapirin is crucial for effective treatment and resistance management. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. This document provides detailed protocols for determining the MIC of Cephapirin against S. aureus using broth microdilution and agar (B569324) dilution methods, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Principle of the Assays
The MIC is determined by exposing a standardized bacterial inoculum to a range of Cephapirin concentrations. The two primary methods for this are:
-
Broth Microdilution: A standardized suspension of S. aureus is inoculated into wells of a microtiter plate containing serial dilutions of Cephapirin in a liquid growth medium. Following incubation, the wells are visually inspected for bacterial growth (turbidity). The MIC is the lowest concentration of Cephapirin at which no growth is observed.
-
Agar Dilution: Serial dilutions of Cephapirin are incorporated into molten agar and poured into petri dishes. A standardized inoculum of S. aureus is then spotted onto the surface of the agar plates. After incubation, the plates are examined for bacterial growth. The MIC is the lowest concentration of Cephapirin that inhibits the visible growth of the bacteria on the agar surface.
Data Presentation
The following table summarizes the expected MIC values for quality control and interpretation. It is important to note that while Staphylococcus aureus ATCC® 29213™ is a standard quality control strain for susceptibility testing, an official MIC quality control range for Cephapirin is not currently published by CLSI or EUCAST. The provided range is based on available scientific literature.
| Organism | Antimicrobial Agent | MIC Range (µg/mL) | Interpretive Criteria (µg/mL)¹ |
| Staphylococcus aureus ATCC® 29213™ | Cephapirin | 0.12 - 1.0 | Not formally established |
| Staphylococcus aureus (Clinical Isolate) | Cephapirin | Variable | ≤ 8 (Susceptible) |
| 16 (Intermediate) | |||
| ≥ 32 (Resistant) |
¹Interpretive criteria are often derived from veterinary medicine for mastitis isolates and may be used as a reference.
Experimental Protocols
Broth Microdilution Method
This protocol is based on the CLSI M07 guidelines.
4.1.1 Materials and Reagents
-
Cephapirin analytical standard
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Staphylococcus aureus isolate (clinical or quality control strain, e.g., ATCC® 29213™)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
4.1.2 Procedure
-
Preparation of Cephapirin Stock Solution: Prepare a stock solution of Cephapirin at a concentration of 1280 µg/mL in a suitable solvent as recommended by the manufacturer.
-
Preparation of Cephapirin Dilutions: Perform serial two-fold dilutions of the Cephapirin stock solution in CAMHB in a separate 96-well plate to achieve a concentration range, for example, from 64 µg/mL to 0.06 µg/mL.
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture of S. aureus on a non-selective agar plate, select 3-5 well-isolated colonies.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or with a spectrophotometer (absorbance at 625 nm of 0.08-0.13). This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells. A 1:150 dilution of the 0.5 McFarland suspension is a common starting point.
-
-
Inoculation of Microtiter Plate:
-
Transfer 50 µL of the appropriate Cephapirin dilutions to the wells of a new 96-well microtiter plate.
-
Add 50 µL of the diluted bacterial suspension to each well, resulting in a final volume of 100 µL per well.
-
Include a growth control well (inoculum in CAMHB without antibiotic) and a sterility control well (CAMHB only).
-
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Cephapirin that shows no visible bacterial growth.
Agar Dilution Method
This protocol is based on the CLSI M07 guidelines.
4.2.1 Materials and Reagents
-
Cephapirin analytical standard
-
Mueller-Hinton Agar (MHA)
-
Staphylococcus aureus isolate (clinical or quality control strain, e.g., ATCC® 29213™)
-
Sterile petri dishes
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline or PBS
-
Incubator (35°C ± 2°C)
-
Inoculator (e.g., multipoint replicator)
4.2.2 Procedure
-
Preparation of Cephapirin-Containing Agar Plates:
-
Prepare a series of Cephapirin stock solutions at 10 times the final desired concentrations.
-
Prepare molten MHA and cool to 45-50°C in a water bath.
-
Add 1 part of each Cephapirin stock solution to 9 parts of molten MHA to create a series of plates with the desired final concentrations of the antibiotic.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Include a control plate with no antibiotic.
-
-
Inoculum Preparation:
-
Prepare the S. aureus inoculum as described for the broth microdilution method (Section 4.1.2, step 3), adjusting the turbidity to a 0.5 McFarland standard.
-
Further dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot.
-
-
Inoculation of Agar Plates:
-
Using a multipoint replicator, spot-inoculate the standardized bacterial suspension onto the surface of each agar plate, including the control plate.
-
Allow the inoculum spots to dry before inverting the plates.
-
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: After incubation, the MIC is the lowest concentration of Cephapirin that completely inhibits the visible growth of the bacteria on the agar surface.
Visualizations
Caption: Workflow for MIC determination using the broth microdilution method.
Caption: Logical relationship for determining the Minimum Inhibitory Concentration.
Application Notes and Protocols for Cephapirin in Bovine Mastitis Experimental Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cephapirin (B1668819), a first-generation cephalosporin (B10832234) antibiotic, in bovine mastitis experimental models. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of key processes to aid in the design and execution of research studies.
Introduction
Cephapirin is a bactericidal antibiotic that inhibits bacterial cell wall synthesis.[1] It is effective against a range of Gram-positive and some Gram-negative bacteria, making it a valuable tool for treating bovine mastitis, a prevalent and costly disease in the dairy industry.[2][3] In research settings, cephapirin is often used to evaluate the efficacy of new antimicrobial therapies and to study the pathophysiology of mastitis.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on cephapirin in bovine mastitis models.
Table 1: Pharmacokinetics of Cephapirin in Lactating Dairy Cows
| Parameter | Value | Conditions | Citation |
| Intramuscular (IM) Administration (10 mg/kg) | |||
| Mean Peak Serum Concentration (1st injection) | 13.3 µg/mL (at 10 minutes) | 4 consecutive doses at 8-hour intervals | [4] |
| Mean Peak Serum Concentration (4th injection) | 15.8 µg/mL (at 20 minutes) | 4 consecutive doses at 8-hour intervals | [4] |
| Elimination Rate Constant | 0.66/h | - | [4] |
| Plasma Clearance | 760 ml/h/kg | - | [4] |
| Mean Peak Concentration in Normal Milk | 0.11 µg/mL (at 2 hours post-injection) | - | [4] |
| Mean Peak Concentration in Mastitic Milk | 0.18 µg/mL (at 4 hours post-injection) | - | [4] |
| Intramammary (IMM) Administration (200 mg) | |||
| Maximum Milk Concentration | 128 ± 57 µg/mL | 8 daily infusions | [5] |
| Elimination Half-life from Milk | 2.55 ± 0.40 h | 8 daily infusions | [5] |
| Intramammary (IMM) Administration (275 mg) | |||
| Mean Maximum Milk Concentration (Healthy Quarters) | 1334.8 ± 1322.7 µg/mL | Twice at 12-hour intervals | [6] |
| Time Above MIC90 (Infected Quarters) | 35 ± 8 hours | Staph. aureus infection (MIC90 = 0.25 µg/mL) | [7] |
Table 2: In Vitro Activity of Cephapirin Against Bovine Mastitis Pathogens
| Pathogen | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Citation |
| Staphylococcus aureus | - | - | 0.25 | [7] |
| Streptococcus agalactiae | - | - | - | [2][8] |
| Streptococcus dysgalactiae | - | Lowest MICs among Streptococci | - | [9] |
| Streptococcus uberis | - | Higher MICs than S. dysgalactiae | - | [9] |
Note: MIC (Minimum Inhibitory Concentration) values can vary between studies and geographic locations. Cephapirin is known to be highly active against Streptococcus agalactiae and Staphylococcus aureus, including penicillin-resistant strains.[2][8]
Table 3: Efficacy of Cephapirin in Experimental and Clinical Mastitis Models
| Study Type | Pathogen | Treatment Protocol | Bacteriological Cure Rate | Clinical Cure Rate | Citation |
| Experimental Infection (Heifers) | Staphylococcus aureus | 300 mg cephapirin benzathine (dry cow product) | All treated quarters bacteriologically negative at calving and 2 months post-calving | Not specified | [10] |
| Chronic Infection (Lactating Cows) | Staphylococcus aureus | 200 mg cephapirin sodium BID for 5 days | 25.8% (cow cure rate) | Not specified | [11] |
| Chronic Infection (Lactating Cows) | Staphylococcus aureus | 200 mg cephapirin sodium BID for 5 days | 77.6% (quarter cure rate at first post-treatment sampling) | Not specified | [11] |
| Clinical Mastitis (Lactating Cows) | Streptococcus spp. | 200 mg cephapirin sodium intramammary | Significantly higher than supportive treatment alone | Significantly higher than supportive treatment alone | [12] |
| Nonsevere Clinical Mastitis | Gram-positive pathogens | 300 mg cephapirin sodium + 20 mg prednisolone (B192156) (4 infusions, 12h apart) | 68% | 88% | [13][14] |
Experimental Protocols
Experimental Induction of Bovine Mastitis
This protocol describes a general method for inducing experimental mastitis for the evaluation of antimicrobial agents.
Objective: To create a consistent and reproducible model of bovine mastitis for therapeutic evaluation.
Materials:
-
Lactating dairy cows, clinically healthy with low somatic cell counts.
-
Lyophilized mastitis pathogens (e.g., Staphylococcus aureus, Streptococcus agalactiae).[10][15]
-
Sterile growth medium (e.g., Todd-Hewitt broth).
-
Sterile phosphate-buffered saline (PBS).
-
Sterile syringes and teat cannulas.
-
Teat disinfectant.
Procedure:
-
Animal Selection: Select healthy lactating cows in mid-lactation. Confirm the absence of intramammary infections and low somatic cell counts (<100,000 cells/mL) in all quarters.[16]
-
Inoculum Preparation:
-
Culture the desired pathogen from a frozen stock in an appropriate broth medium.
-
Wash the bacterial cells by centrifugation and resuspend in sterile PBS to a predetermined concentration (e.g., 1000 colony-forming units (CFU)/mL). The exact inoculum size can vary depending on the pathogen and desired severity of infection.[15]
-
-
Induction:
-
Aseptically prepare the teats of the selected quarters.
-
Gently infuse a small volume (e.g., 1-2 mL) of the bacterial suspension into the teat canal using a sterile syringe and teat cannula.
-
-
Monitoring:
-
Monitor the cows for clinical signs of mastitis, including udder swelling, pain, and changes in milk appearance.
-
Collect milk samples at regular intervals for bacterial culture and somatic cell count (SCC) analysis to confirm infection.
-
Cephapirin Treatment Protocol for Lactating Cow Mastitis
This protocol outlines a typical treatment regimen for clinical mastitis in lactating cows using a commercial cephapirin sodium intramammary infusion product.
Objective: To evaluate the efficacy of cephapirin in treating active intramammary infections.
Materials:
-
Lactating cows diagnosed with clinical mastitis.
-
Commercial cephapirin sodium intramammary infusion syringes (e.g., 200 mg cephapirin per 10 mL syringe).[2][17]
-
Warm water and a suitable dairy antiseptic.
-
Individual paper towels.
-
70% alcohol swabs.
Procedure:
-
Pre-Treatment Sampling: Collect duplicate milk samples from the infected quarter(s) for bacteriological culture and SCC analysis.[18]
-
Udder Preparation:
-
Administration:
-
Using a partial or full insertion technique as per the product instructions, infuse the entire contents of one syringe into the infected quarter.[2]
-
Withdraw the syringe and gently massage the quarter to distribute the medication.
-
-
Treatment Regimen: Repeat the infusion once after 12 hours.[2][17]
-
Post-Treatment Monitoring and Sampling:
-
Observe the cows daily for the resolution of clinical signs.
-
Collect follow-up milk samples at specified time points (e.g., 14 and 21 days post-treatment) for bacteriological culture and SCC analysis to determine bacteriological and clinical cure.[18]
-
Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the agar (B569324) dilution method for determining the MIC of cephapirin against mastitis pathogens.[1]
Objective: To determine the lowest concentration of cephapirin that inhibits the visible growth of a specific bacterium.
Materials:
-
Cephapirin analytical standard.
-
Mueller-Hinton agar.
-
Sterile petri dishes.
-
Bacterial isolates from mastitis cases.
-
0.5 McFarland turbidity standard.
-
Sterile saline or broth.
Procedure:
-
Plate Preparation: Prepare serial two-fold dilutions of cephapirin in molten Mueller-Hinton agar to achieve a range of final concentrations. Pour the agar into petri dishes and allow it to solidify.[18]
-
Inoculum Preparation: Prepare a standardized inoculum of each bacterial isolate equivalent to a 0.5 McFarland standard.
-
Inoculation: Spot-inoculate the surface of each agar plate with the bacterial suspensions. Include a growth control plate (no antibiotic) and a sterility control plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of cephapirin that completely inhibits the visible growth of the bacteria.[18]
Visualizations
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mechanism of action of cephapirin and a typical experimental workflow for its evaluation in a bovine mastitis model.
These application notes and protocols are intended to serve as a guide for researchers. Specific experimental details may need to be optimized based on the research objectives and available resources. It is recommended to consult relevant literature and adhere to institutional animal care and use guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 3. cdn.ymaws.com [cdn.ymaws.com]
- 4. Pharmacokinetics of sodium cephapirin in lactating dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elimination kinetics of cephapirin sodium in milk after an 8-day extended therapy program of daily intramammary infusion in healthy lactating Holstein-Friesian cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics in foremilk and antimicrobial activity of cephapirin following intramammary administration in healthy and Staphylococcus aureus-infected cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 9. serwiss.bib.hs-hannover.de [serwiss.bib.hs-hannover.de]
- 10. Efficacy of a cephapirin dry cow product for treatment of experimentally induced Staphylococcus aureus mastitis in heifers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of a 5-day extended therapy program during lactation with cephapirin sodium in dairy cows chronically infected with Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. avmajournals.avma.org [avmajournals.avma.org]
- 13. researchgate.net [researchgate.net]
- 14. Randomized noninferiority field trial evaluating cephapirin sodium for treatment of nonsevere clinical mastitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Experimental induction of bovine mastitis with human strains of group B streptococci (streptococcus agalactiae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Early inflammatory events of mastitis—a pilot study with the isolated perfused bovine udder - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DailyMed - TODAY- cephapirin sodium suspension [dailymed.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Detecting Cephapirin Residues in Milk: An LC-MS/MS Application Note and Protocol
Introduction
Cephapirin (B1668819) is a first-generation cephalosporin (B10832234) antibiotic extensively used in veterinary medicine, particularly for treating mastitis in dairy cattle. The presence of antibiotic residues like Cephapirin in milk is a significant concern for food safety, as it can lead to allergic reactions in consumers and contribute to the development of antibiotic resistance.[1] Consequently, regulatory bodies have established maximum residue limits (MRLs) for Cephapirin in milk, necessitating sensitive and reliable analytical methods for routine monitoring. This document provides a detailed application note and protocol for the determination of Cephapirin residues in bovine milk using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity, selectivity, and accuracy, making it suitable for regulatory compliance testing and research applications.[1]
Quantitative Data Summary
The following tables summarize the quantitative performance data of the LC-MS/MS method for Cephapirin detection in milk, as established in various validation studies.
Table 1: Method Performance Characteristics
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.8 ng/mL | [2] |
| Limit of Quantification (LOQ) | 4.02 µg/kg | [3][4] |
| Linearity (R²) | 0.9812 - 0.9896 | [5] |
| Recovery | 84.53 - 95.70 % | [5] |
| Relative Standard Deviation (RSD) | < 17.25 % | [5] |
Table 2: Mass Spectrometry Parameters for Cephapirin Detection
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | Varies by adduct (e.g., [M+H]⁺, [M+Na]⁺) |
| Product Ions (m/z) | Specific fragments for quantification and confirmation |
| Collision Energy | Optimized for specific transitions |
Experimental Protocols
This section details the step-by-step methodology for the analysis of Cephapirin residues in milk.
Materials and Reagents
-
Cephapirin analytical standard
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
EDTA-McIlvaine buffer or Phosphate (B84403) buffer
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[3][5]
Sample Preparation
The sample preparation procedure is critical for removing matrix interferences and concentrating the analyte of interest.
-
Extraction:
-
To a known volume of milk sample (e.g., 5 mL), add an extraction solvent. Common extraction solutions include acetonitrile or a buffer solution like EDTA-McIlvaine or phosphate buffer.[2][3][5]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[5]
-
Centrifuge the sample at 4000 rpm for 20 minutes at 4°C to separate the precipitated proteins and fat.[5]
-
Collect the supernatant for the next step.
-
-
Solid-Phase Extraction (SPE) Clean-up:
-
Condition an SPE cartridge (e.g., Oasis HLB) by passing 3 mL of methanol followed by 2 mL of water.[5]
-
Load the supernatant from the extraction step onto the conditioned SPE cartridge.
-
Wash the cartridge with 4 mL of water to remove polar interferences.[5]
-
Dry the cartridge under vacuum for 20 minutes.[5]
-
Elute the Cephapirin residues from the cartridge using 3 mL of methanol.[5]
-
-
Final Sample Preparation:
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).[5]
-
Mobile Phase A: 0.1% Formic acid in water.[3]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.[3][5]
-
Flow Rate: 0.5 mL/min.[3]
-
Injection Volume: 10 µL.[3]
-
Gradient Elution: A gradient program should be optimized to ensure good separation of Cephapirin from any matrix components.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.[2]
-
Scan Type: Multiple Reaction Monitoring (MRM).[1]
-
MRM Transitions: At least two specific precursor-to-product ion transitions should be monitored for Cephapirin for quantification and confirmation, in accordance with regulatory guidelines like Commission Decision 2002/657/EC.[5][7]
-
Instrument parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum sensitivity.
-
Data Analysis and Quantification
-
Cephapirin is identified by comparing the retention time and the ratio of the two selected MRM transitions in the sample with those of a known standard.
-
Quantification is typically performed using an external calibration curve prepared by fortifying blank milk samples with known concentrations of the Cephapirin standard.
Visualizations
The following diagrams illustrate the key workflows in the LC-MS/MS method for Cephapirin detection.
Caption: Experimental workflow for Cephapirin residue analysis in milk.
Caption: Detailed steps of the Solid-Phase Extraction (SPE) clean-up.
References
- 1. benchchem.com [benchchem.com]
- 2. Screening and mass spectral confirmation of beta-lactam antibiotic residues in milk using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of a UPLC-MS/MS Method to Monitor Cephapirin Excretion in Dairy Cows following Intramammary Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a UPLC-MS/MS method to monitor cephapirin excretion in dairy cows following intramammary infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eprints.unite.edu.mk [eprints.unite.edu.mk]
- 6. Development and Validation of a UPLC-MS/MS Method to Monitor Cephapirin Excretion in Dairy Cows following Intramammary Infusion | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Cephapirin Intramammary Infusion Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Cephapirin (B1668819) formulations for intramammary infusion, detailing their application in research and development for the treatment of bovine mastitis. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Introduction to Cephapirin Intramammary Formulations
Cephapirin, a first-generation cephalosporin (B10832234) antibiotic, is a widely used therapeutic agent in veterinary medicine for the management of mastitis in dairy cattle. It is effective against a broad spectrum of Gram-positive and some Gram-negative bacteria.[1][2][3][4] Cephapirin is primarily available in two salt forms for intramammary administration, each tailored for a specific stage of the lactation cycle:
-
Cephapirin Sodium: A water-soluble salt formulated for the treatment of clinical mastitis in lactating cows. Commercial formulations typically contain 200 mg of cephapirin activity in a stable peanut oil gel, supplied in 10 mL disposable syringes.[3][4]
-
Cephapirin Benzathine: A poorly water-soluble salt designed for extended-release, making it suitable for prophylactic use in dry cows to treat existing infections and prevent new ones during the dry period. A common formulation provides 300 mg of cephapirin activity in a stable peanut oil gel within a 10 mL syringe.[2] The low solubility of the benzathine salt and the slow-release gel base contribute to its prolonged bactericidal activity in the non-lactating mammary gland.[2]
Mechanism of Action
Cephapirin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][5] As a β-lactam antibiotic, its structure mimics the D-alanyl-D-alanine moiety of the peptidoglycan precursors.[6][7] This allows Cephapirin to bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes for the transpeptidation step in peptidoglycan biosynthesis.[1][6] The disruption of the cell wall's structural integrity leads to cell lysis and death.[1] This selective toxicity makes it effective against bacteria without harming the host's eukaryotic cells, which lack a peptidoglycan cell wall.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 3. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 4. ToDAY (cephapirin sodium) for Animal Use - Drugs.com [drugs.com]
- 5. cdn.ymaws.com [cdn.ymaws.com]
- 6. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
- 7. resources.biomol.com [resources.biomol.com]
Application Notes and Protocols: In Vivo Efficacy of Cephapirin in Murine Infection Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and data relevant to conducting in vivo efficacy studies of Cephapirin, a first-generation cephalosporin, in established murine infection models. The protocols outlined below are based on established practices for antimicrobial efficacy testing in mice and are intended to serve as a detailed guide for study design and execution.
Data Presentation
The following tables summarize the in vitro activity and in vivo efficacy of Cephapirin against common bacterial pathogens.
Table 1: In Vitro Minimum Inhibitory Concentrations (MIC) of Cephapirin
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus (penicillin-susceptible) | ≤ 5 |
| Staphylococcus aureus (penicillin-resistant) | ≤ 5 |
| Escherichia coli | ≤ 7.5 |
| Proteus mirabilis | ≤ 7.5 |
| Klebsiella species | ≤ 7.5 |
Source: Data compiled from in vitro studies.[1]
Table 2: In Vivo Efficacy of First-Generation Cephalosporins in a Murine Staphylococcus aureus Mastitis Model
| Cephalosporin | In Vitro MIC (µg/mL) | In Vivo ED₂log₁₀ (µg) |
| Cephapirin | 0.5 | 100 |
| Cefalonium | 0.5 | 100 |
| Cefazolin | 1 | 10 |
ED₂log₁₀: The effective dose required to achieve a 2-log₁₀ reduction in bacterial count.[2] This data is from a specific mouse mastitis model and may not be directly extrapolated to other infection models.[2]
Experimental Protocols
Detailed methodologies for two standard murine infection models are provided below. These protocols can be adapted for the evaluation of Cephapirin's efficacy.
Murine Thigh Infection Model
This model is a standard for evaluating the in vivo efficacy of antimicrobial agents against localized bacterial infections.
a. Animal Model:
-
Species: Mouse
-
Strain: ICR (CD-1) or similar, 5-6 weeks old, female.
-
Health Status: Healthy, specific-pathogen-free.
-
Immunosuppression (optional but common): To create a neutropenic model, which allows for the assessment of antimicrobial efficacy with minimal interference from the host immune system, mice can be rendered neutropenic by intraperitoneal injections of cyclophosphamide (B585) (e.g., 150 mg/kg 4 days prior to infection and 100 mg/kg 1 day prior to infection).
b. Bacterial Strain and Inoculum Preparation:
-
Pathogen: Staphylococcus aureus (e.g., ATCC 29213 or a clinical isolate).
-
Culture: The bacterial strain is grown overnight in a suitable broth (e.g., Tryptic Soy Broth) at 37°C. The culture is then diluted in fresh broth and grown to a logarithmic phase.
-
Inoculum: Bacteria are harvested by centrifugation, washed with sterile saline, and resuspended to a final concentration of approximately 1 x 10⁷ CFU/mL.
c. Infection Procedure:
-
Anesthetize the mice using a suitable anesthetic (e.g., isoflurane).
-
Inject 0.1 mL of the bacterial suspension intramuscularly into the right thigh of each mouse.
d. Treatment Regimen:
-
Timing: Initiate treatment 2 hours post-infection.
-
Drug Administration: Administer Cephapirin (or vehicle control) via a clinically relevant route, such as subcutaneous (SC) or intraperitoneal (IP) injection.
-
Dosing: A dose-ranging study should be performed to determine the effective dose. Dosing frequency should be based on the pharmacokinetic profile of Cephapirin in mice.
e. Efficacy Assessment:
-
Endpoint: 24 hours post-initiation of treatment.
-
Procedure:
-
Euthanize the mice.
-
Aseptically remove the infected thigh tissue.
-
Homogenize the thigh tissue in a known volume of sterile saline or PBS.
-
Perform serial dilutions of the homogenate and plate on appropriate agar (B569324) plates (e.g., Tryptic Soy Agar).
-
Incubate the plates at 37°C for 18-24 hours.
-
Enumerate the colony-forming units (CFU) to determine the bacterial load per thigh.
-
-
Data Analysis: The efficacy is determined by comparing the log₁₀ CFU/thigh in the Cephapirin-treated groups to the vehicle control group.
Caption: Workflow for the murine thigh infection model.
Murine Sepsis Model
This model is used to evaluate the efficacy of antimicrobials in treating systemic infections. The cecal ligation and puncture (CLP) model is a commonly used and clinically relevant model for polymicrobial sepsis.
a. Animal Model:
-
Species: Mouse
-
Strain: C57BL/6 or other appropriate strain, 8-10 weeks old.
-
Health Status: Healthy, specific-pathogen-free.
b. Sepsis Induction (Cecal Ligation and Puncture - CLP):
-
Anesthetize the mouse.
-
Make a small midline laparotomy incision to expose the cecum.
-
Ligate the cecum below the ileocecal valve. The severity of sepsis can be modulated by the length of the ligated cecum.
-
Puncture the ligated cecum with a needle (e.g., 21-gauge). The number of punctures can also be varied to alter severity.
-
Gently squeeze the cecum to extrude a small amount of fecal content.
-
Return the cecum to the peritoneal cavity and close the abdominal incision in two layers.
-
Administer fluid resuscitation (e.g., 1 mL of sterile saline subcutaneously) immediately after surgery.
c. Treatment Regimen:
-
Timing: Initiate treatment at a clinically relevant time point, typically 1-6 hours post-CLP.
-
Drug Administration: Administer Cephapirin or vehicle control via a systemic route (e.g., IP or SC).
-
Dosing: A dosing regimen based on the pharmacokinetic profile of Cephapirin in mice should be used (e.g., every 8 or 12 hours).
d. Efficacy Assessment:
-
Primary Endpoint: Survival. Monitor the mice at least twice daily for a defined period (e.g., 7 days) and record mortality.
-
Secondary Endpoints (optional):
-
Bacterial Load: At a predetermined time point (e.g., 24 hours post-CLP), a subset of animals can be euthanized to collect blood and peritoneal lavage fluid for CFU enumeration. Organs such as the spleen and liver can also be harvested and homogenized for bacterial load determination.
-
Clinical Signs: Monitor for clinical signs of sepsis, such as lethargy, piloerection, and changes in body temperature.
-
Caption: Workflow for the murine sepsis (CLP) model.
Signaling Pathways and Logical Relationships
The primary mechanism of action for Cephapirin, like other beta-lactam antibiotics, is the inhibition of bacterial cell wall synthesis. This is achieved by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan.
Caption: Mechanism of action of Cephapirin.
References
Application Notes & Protocols for Solid-Phase Extraction of Cephapirin from Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cephapirin (B1668819) is a first-generation cephalosporin (B10832234) antibiotic extensively used in veterinary medicine, particularly for treating mastitis in dairy cattle.[1] Monitoring its residue levels in biological matrices such as milk, plasma, urine, and feces is crucial for ensuring food safety, adhering to regulatory limits, and studying the drug's pharmacokinetic profile.[1][2] Solid-phase extraction (SPE) is a widely adopted technique for the cleanup and concentration of cephapirin from these complex biological samples prior to analysis by methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2] This document provides detailed protocols and performance data for the SPE of cephapirin.
Experimental Protocols
The following protocols are generalized from validated methods for the extraction of cephapirin from various biological matrices. The primary methods involve protein precipitation followed by SPE cleanup using C18 or hydrophilic-lipophilic-balanced (HLB) cartridges.[2][3][4]
1. Protocol for Cephapirin Extraction from Bovine Milk
This protocol is adapted from methods utilizing C18 SPE cartridges for cleanup and subsequent analysis by LC-UV or LC-MS/MS.[3][5]
-
Sample Preparation (Protein Precipitation):
-
To a 10 mL centrifuge tube, add 5 mL of raw bovine milk.
-
Add 10 mL of acetonitrile (B52724) to precipitate the proteins.[3]
-
Vortex vigorously for 1 minute and centrifuge at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.[3]
-
Reduce the acetonitrile from the supernatant under reduced pressure in a water bath at 40-50°C.[5]
-
Mix the remaining aqueous extract with purified water before loading onto the SPE cartridge.[3][5]
-
-
Solid-Phase Extraction (C18 Cartridge):
-
Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) by passing 5 mL of methanol (B129727), followed by 5 mL of purified water.[6][7] Ensure the cartridge does not go dry.
-
Loading: Load the prepared sample extract onto the cartridge at a slow, consistent flow rate (e.g., 1 drop per second).[6]
-
Washing: Wash the cartridge with 5 mL of purified water to remove interfering substances.[7]
-
Drying: Dry the cartridge under a stream of nitrogen or by vacuum for 10-15 minutes.
-
Elution: Elute the retained cephapirin with 5 mL of acetonitrile into a clean collection tube.[3][5]
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of mobile phase for chromatographic analysis.[3][5]
-
2. Protocol for Cephapirin Extraction from Bovine Urine & Feces
This protocol uses a hydrophilic-lipophilic-balanced (HLB) SPE cartridge, which is effective for complex matrices like urine and feces.[2][4]
-
Sample Preparation:
-
Urine: Centrifuge the urine sample to remove particulates. Dilute the supernatant with phosphate (B84403) buffer (0.05 M).
-
Feces: Homogenize a known weight of feces with a 50:50 (v/v) mixture of phosphate buffer (0.05 M) and methanol.[4] Centrifuge the mixture and collect the supernatant for SPE.
-
-
Solid-Phase Extraction (HLB Cartridge):
-
Conditioning: Condition an HLB SPE cartridge (e.g., 60 mg, 3 cm³) with 3 mL of methanol, followed by 3 mL of purified water, and finally 3 mL of phosphate buffer.[2]
-
Loading: Load the prepared supernatant onto the conditioned cartridge.
-
Washing: Wash the cartridge with 3 mL of phosphate buffer followed by 3 mL of purified water.[2]
-
Drying: Dry the cartridge thoroughly under vacuum.
-
Elution: Elute cephapirin sequentially with 3 mL of methanol followed by 3 mL of acetonitrile.[2]
-
Final Preparation: Combine the eluates and evaporate to dryness. Reconstitute the residue in a mobile phase for UPLC-MS/MS analysis.[2]
-
Workflow Visualization
The general workflow for the solid-phase extraction of cephapirin from biological samples is depicted below.
Caption: General workflow for Cephapirin extraction.
Quantitative Data Summary
The performance of SPE methods for cephapirin is summarized below. The data highlights the recovery, limit of quantification (LOQ), and limit of detection (LOD) achieved in different biological matrices.
Table 1: Method Performance for Cephapirin Extraction from Bovine Milk
| SPE Sorbent | Analytical Method | Recovery (%) | LOQ (ng/mL) | LOD (ng/mL) | Reference |
| C18 | LC-UV | 79 - 87% | 20 | Not Reported | [3][5] |
| Molecularly Imprinted Polymer (MIP) | HPLC | > 60% | Not Reported | Not Reported | [8] |
Table 2: Method Performance for Cephapirin Extraction from Other Matrices
| Matrix | SPE Sorbent | Analytical Method | Recovery (%) | LOQ | LOD | Reference |
| Bovine Feces | HLB | UPLC-MS/MS | > 60% (64 - 73%) | 4.02 µg/kg | Not Reported | [2][4] |
| Bovine Urine | HLB | UPLC-MS/MS | > 80% (81 - 84%) | 0.96 µg/L | Not Reported | [2][4] |
| Cleaning Rinse Solution | None (Direct Injection) | UHPLC-MS/MS | 80 - 120% (spiked) | 0.4 ppb (ng/mL) | 0.15 ppb (ng/mL) | [9][10][11][12] |
Solid-phase extraction, particularly using C18 and HLB sorbents, provides a robust and effective method for cleaning up and concentrating cephapirin from diverse and complex biological matrices. These methods demonstrate good to excellent recovery rates and achieve low limits of quantification necessary for residue monitoring and pharmacokinetic studies.[2][3] The choice of SPE sorbent and specific protocol can be optimized depending on the matrix and the sensitivity requirements of the subsequent analytical technique. The protocols and data presented here serve as a comprehensive guide for researchers developing and validating methods for cephapirin analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and Validation of a UPLC-MS/MS Method to Monitor Cephapirin Excretion in Dairy Cows following Intramammary Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determination of cephapirin and ceftiofur residues in bovine milk by liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Convenient solid phase extraction of cephalosporins in milk using a molecularly imprinted polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Development and Validation for Quantification of Cephapirin and Ceftiofur by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and Validation for Quantification of Cephapirin and Ceftiofur by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Cephapirin Pharmacokinetics in Animal Models of Suppurative Arthritis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of animal models, experimental protocols, and pharmacokinetic data related to the study of Cephapirin (B1668819) in the context of suppurative arthritis.
Introduction to Cephapirin and Suppurative Arthritis
Suppurative arthritis, also known as septic arthritis, is a severe and rapidly progressing joint infection, most commonly caused by bacteria such as Staphylococcus aureus.[1][2] Effective treatment requires prompt administration of antibiotics that can achieve therapeutic concentrations within the synovial fluid.[3] Cephapirin is a first-generation cephalosporin (B10832234) antibiotic that exhibits broad-spectrum activity against Gram-positive and some Gram-negative bacteria.[4][5] Its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bacterial cell lysis and death.[1][6] Understanding the pharmacokinetic profile of Cephapirin in relevant animal models of suppurative arthritis is crucial for optimizing dosage regimens and ensuring therapeutic efficacy.
Animal Models of Suppurative Arthritis
The selection of an appropriate animal model is critical for translational research. Mouse, rabbit, and calf models are commonly utilized to study the pathogenesis and treatment of suppurative arthritis.
-
Mouse Model: Mice are frequently used due to their genetic tractability, cost-effectiveness, and the availability of a wide range of research reagents. Septic arthritis is typically induced by intravenous or intra-articular injection of Staphylococcus aureus.[4][7]
-
Rabbit Model: Rabbits offer the advantage of larger joint sizes, which facilitates synovial fluid collection and surgical interventions. Experimental arthritis can be induced by intra-articular injection of bacteria or bacterial components.[8][9]
-
Calf Model: Calves can develop naturally occurring suppurative arthritis, providing a clinically relevant large animal model to study antibiotic pharmacokinetics in a setting that closely mimics the human condition.[3]
Experimental Protocols
Induction of Suppurative Arthritis in Mice (Staphylococcus aureus)
This protocol describes the induction of septic arthritis in mice via intravenous injection of S. aureus.
Materials:
-
NMRI mice[4]
-
Staphylococcus aureus (e.g., LS-1 strain)[10]
-
Phosphate-buffered saline (PBS)
-
200 µl syringes with appropriate needles for tail vein injection
Procedure:
-
Culture S. aureus to the desired concentration.
-
Prepare a bacterial suspension in sterile PBS. A typical inoculum is 1.2x10⁶ to 2.8x10⁶ Colony Forming Units (CFU) per mouse.[4]
-
Administer 200 µl of the bacterial suspension intravenously into the tail vein of each mouse.[4]
-
Monitor the mice regularly for clinical signs of arthritis, such as joint swelling and redness, as well as systemic signs of illness like weight loss. Arthritis typically develops within the first few days after injection.[10]
Induction of Suppurative Arthritis in Rabbits
This protocol outlines a general method for inducing septic arthritis in rabbits via intra-articular injection.
Materials:
-
New Zealand white rabbits
-
Staphylococcus epidermidis or Staphylococcus aureus
-
Saline solution
-
Syringes and needles for intra-articular injection
Procedure:
-
Prepare a bacterial suspension in sterile saline. For example, a 0.5 ml suspension of Staphylococcus epidermidis (2 × 10⁸ CFU/ml) can be used.[9]
-
Anesthetize the rabbit.
-
Aseptically prepare the skin over the target joint (e.g., the knee).
-
Carefully inject the bacterial suspension directly into the joint space.
-
Monitor the animals for the development of arthritis, which is characterized by joint swelling, lameness, and signs of pain.
Pharmacokinetic Studies of Cephapirin
Sample Collection and Processing
Blood (Serum/Plasma):
-
Collect blood samples at predetermined time points after Cephapirin administration.
-
For serum, allow the blood to clot and then centrifuge to separate the serum.
-
For plasma, collect blood in tubes containing an anticoagulant (e.g., heparin) and centrifuge to separate the plasma.
-
Store serum/plasma samples at -20°C or lower until analysis.[3]
Synovial Fluid:
-
Aspirate synovial fluid from both normal and infected joints at specified time points.[3]
-
Centrifuge the samples to remove cellular debris.[3]
-
Store the supernatant at -20°C or colder until analysis.[3]
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for quantifying Cephapirin in biological matrices.[11]
Sample Preparation (Protein Precipitation):
-
To 100 µl of plasma or synovial fluid, add an internal standard.
-
Add 200 µl of methanol (B129727) containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Dilute the supernatant before injection into the LC-MS/MS system.
Chromatographic Conditions (Example):
-
Column: XBridge C18 (100 mm x 4.6 mm, 3.5 µm)[11]
-
Mobile Phase A: 0.15% formic acid in water[11]
-
Mobile Phase B: Acetonitrile[11]
-
Flow Rate: 0.6 mL/min[11]
-
Column Temperature: 40°C[11]
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM)
Data Presentation: Pharmacokinetic Parameters of Cephapirin
Table 1: Pharmacokinetics of Cephapirin in Calves with Suppurative Arthritis [3]
| Parameter | Serum | Synovial Fluid (Normal) | Synovial Fluid (Suppurative) |
| Dose (IM) | 10 mg/kg | 10 mg/kg | 10 mg/kg |
| Cmax (µg/ml) | 6.33 | 1.68 | 1.96 |
| Tmax (minutes) | 20 | 30 | 30 |
| T½ (hours) | 0.60 | - | - |
Table 2: Pharmacokinetics of Cephapirin in Healthy Laboratory Animals [4][8]
| Parameter | Mouse | Rat | Dog | Goat |
| Dose | - | - | - | 300 mg (Intramammary) |
| Cmax (µg/ml) | - | - | - | 0.073 |
| Tmax (hours) | - | - | - | 7.06 |
| AUC (h x µg/ml) | - | - | - | 1.06 |
| T½ (hours) | - | - | - | 6.98 |
Data for Mouse, Rat, and Dog were part of a comparative metabolism study, and specific pharmacokinetic parameters were not provided in a tabulated format in the source document.
Visualizations
Mechanism of Action of Cephapirin
Cephapirin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[6] Specifically, it binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[1] This disruption leads to a weakened cell wall and subsequent cell lysis.
Caption: Cephapirin inhibits bacterial cell wall synthesis.
Experimental Workflow for Pharmacokinetic Study
The following diagram illustrates a typical workflow for conducting a pharmacokinetic study of Cephapirin in an animal model of suppurative arthritis.
Caption: Workflow for a pharmacokinetic study.
References
- 1. avmajournals.avma.org [avmajournals.avma.org]
- 2. Pharmacokinetics of Cefuroxime in Synovial Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of rifapentine and rifampin in a rabbit model of tuberculosis and correlation with clinical trial data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Pharmacokinetics and Metabolism of Cephapirin in Laboratory Animals and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Semimechanistic Modeling of the Effects of Blast Overpressure Exposure on Cefazolin Pharmacokinetics in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medirabbit.com [medirabbit.com]
- 7. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative pharmacokinetics and metabolism of cephapirin in laboratory animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. Arthritis due to Bacterial Infection in Rabbits | PetMD [petmd.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting poor solubility of Cephapirin sodium in aqueous solutions
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of Cephapirin sodium.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of Cephapirin sodium?
Cephapirin sodium is generally considered to be very soluble in water.[1][2] Published data indicates that its solubility can exceed 350 mg/mL in certain aqueous media at room temperature.[1] One supplier reports a solubility of up to approximately 50 mg/mL in water.[3]
Q2: What is the pH of a Cephapirin sodium solution in water?
A 1% solution of Cephapirin sodium in water will typically have a pH between 6.5 and 8.5.[1][4]
Q3: How does temperature affect the solubility of Cephapirin sodium?
Increasing the temperature of the aqueous solution can enhance the solubility of Cephapirin sodium. Studies have shown that raising the temperature from room temperature to 38°C improves solubilization and the clarity of the solution.[1]
Q4: Can I freeze solutions of Cephapirin sodium?
Yes, solutions of Cephapirin sodium can be frozen. Reconstituted solutions that are frozen immediately can maintain their potency for up to 60 days at -15°C. After thawing, these solutions are stable for 12 hours at room temperature or for 10 days if refrigerated at 4°C.
Q5: What solvents, other than water, can be used to dissolve Cephapirin sodium?
Cephapirin sodium is slightly soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727) (MeOH), with a reported solubility of approximately 1 mg/mL.[3] It is generally insoluble in most other organic solvents.[1][2]
Troubleshooting Guide
Issue: Poor or Incomplete Dissolution of Cephapirin Sodium
If you are experiencing difficulty dissolving Cephapirin sodium in an aqueous solution, please follow the troubleshooting workflow below.
Caption: Troubleshooting workflow for Cephapirin sodium dissolution.
Issue: Precipitation Occurs After Initial Dissolution
Precipitation that occurs after the initial dissolution of Cephapirin sodium can be due to several factors.
Caption: Logical relationships in troubleshooting precipitation.
Quantitative Data Summary
| Parameter | Condition | Solubility/Stability | Reference(s) |
| Aqueous Solubility | Room Temperature (in various milk-based media) | > 350 mg/mL | [1] |
| pH 6.8 Buffer (Room Temperature) | > 200 mg/mL | [5][6] | |
| Water | Up to approx. 50 mg/mL | [3] | |
| pH of 1% Solution | In Water | 6.5 - 8.5 | [1][4] |
| Solution Stability | 50-600 mg/mL in water for injection at 25°C | Stable for 12 hours | [7] |
| 50-600 mg/mL in water for injection at 4°C | Stable for 10 days | [7] | |
| Frozen at -15°C after reconstitution | Stable for up to 60 days | [7] | |
| Thawed solution at room temperature | Stable for 12 hours | [7] | |
| Thawed solution at 4°C | Stable for 10 days | [7] | |
| Temperature Effect | Increase from Room Temperature to 38°C | Enhances solubilization and clarity | [1] |
Experimental Protocols
Standard Protocol for Preparation of an Aqueous Cephapirin Sodium Solution
This protocol provides a general procedure for dissolving Cephapirin sodium in an aqueous solution.
Materials:
-
Cephapirin sodium powder
-
High-purity, deionized water
-
Calibrated pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks
-
Sterile filter (if required)
Procedure:
-
Weighing: Accurately weigh the desired amount of Cephapirin sodium powder.
-
Initial Dispension: In a suitable container, add a small amount of deionized water to the powder to create a slurry. This helps to wet the powder and prevent clumping.
-
Dissolution: Gradually add the remaining deionized water while continuously stirring with a magnetic stirrer.
-
pH Measurement: Once the powder appears to be dissolved, measure the pH of the solution. If necessary, adjust the pH to be within the 6.5 to 8.5 range using dilute acid or base.
-
Final Volume: Transfer the solution to a volumetric flask and add deionized water to the final desired volume.
-
Visual Inspection: Visually inspect the solution for any undissolved particles. If particles are present, continue stirring. Gentle warming or sonication may be applied if necessary.
-
Sterilization (Optional): If a sterile solution is required, pass the solution through a 0.22 µm sterile filter.
-
Storage: Use the solution immediately or store it at 2-8°C for short-term use. For longer-term storage, consider preparing aliquots and freezing at -20°C or below.
Experimental Workflow for Solubility Assessment
Caption: A general experimental workflow for determining the solubility of Cephapirin sodium.
References
- 1. Evaluating the solubility of compounds intended for intramammary infusion based upon tests conducted across a range of milk matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. セファピリンナトリウム | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Cephapirin Dosage for Bovine Mastitis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Cephapirin (B1668819) dosage for the treatment of bovine mastitis. Below you will find troubleshooting guides in a question-and-answer format, quantitative data summaries, detailed experimental protocols, and visualizations of key processes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary mechanisms of action for Cephapirin and how do bacteria develop resistance?
A1: Cephapirin is a first-generation cephalosporin (B10832234) antibiotic that functions by inhibiting the synthesis of the bacterial cell wall.[1] It specifically targets and inactivates penicillin-binding proteins (PBPs), which are crucial enzymes for the final steps of peptidoglycan synthesis.[1] Disruption of the cell wall's integrity leads to bacterial cell lysis and death.[1] The two main mechanisms of resistance in pathogens like Staphylococcus aureus are enzymatic degradation by β-lactamases, which break down the antibiotic, and alteration of the target site (PBP2a) which reduces the binding affinity of β-lactam antibiotics.[1][2][3]
Q2: We are observing inconsistent bacteriological cure rates despite in vitro susceptibility. What are the potential causes?
A2: Several factors can contribute to a discrepancy between in vitro susceptibility and in vivo efficacy. These include the formation of biofilms by pathogens within the udder, which can protect bacteria from antibiotics, and the intracellular survival of bacteria like S. aureus within mammary epithelial cells, where antibiotic concentrations may be insufficient.[1] Additionally, udder pathology and impaired drug distribution due to inflammation or blocked milk ducts can prevent Cephapirin from reaching the site of infection at a sufficient concentration.[4][5] The specific milk fraction analyzed can also impact perceived drug concentration, with foremilk potentially showing higher concentrations than bucket milk.[6]
Q3: How can we determine the optimal Cephapirin concentration for our specific mastitis isolates?
A3: The Minimum Inhibitory Concentration (MIC) assay is the standard method to determine the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[7] By testing a range of Cephapirin concentrations against your specific bacterial isolates, you can determine their susceptibility. This data is crucial for designing effective dosage regimens that ensure drug concentrations in the udder exceed the MIC for the target pathogen.[4][5]
Q4: What are the key considerations when designing an extended Cephapirin therapy trial?
A4: For chronic infections, particularly with Staphylococcus aureus, extended therapy may be necessary.[8][9] Key considerations for an extended therapy trial include enrolling cows with confirmed chronic infections, establishing a clear treatment protocol (e.g., 200 mg per quarter twice daily for five consecutive days), and defining the post-treatment period for monitoring bacteriological cure.[1][8][9] It's also important to monitor for potential side effects, such as the development of yeast infections.[8]
Q5: Our MIC assay results show high variability. What are some common troubleshooting steps?
A5: Inconsistent MIC results can often be traced back to procedural inconsistencies. Ensure the use of a standardized inoculum prepared from well-isolated colonies, with turbidity adjusted to a 0.5 McFarland standard.[1] Maintaining a sterile environment and using aseptic techniques are critical to prevent contamination.[1] Also, verify that incubation conditions (temperature, time, and atmosphere) are appropriate for the specific pathogen being tested.
Quantitative Data Summaries
Table 1: Minimum Inhibitory Concentrations (MICs) of Cephapirin against Common Mastitis Pathogens
| Pathogen | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility Breakpoint (µg/mL) | Percent Susceptible |
| Staphylococcus aureus | 98 | 0.5 | 1.0 | ≤ 8 | 100%[10][11] |
| Coagulase-Negative Staphylococci | 99 | 0.25 | 1.0 | ≤ 8 | 100%[7] |
| Streptococcus dysgalactiae | 97 | 0.06 | 0.12 | Not Specified | 100%[10][11] |
| Streptococcus uberis | 96 | 0.12 | 0.25 | Not Specified | 100%[7] |
| Escherichia coli | 98 | >32 | >32 | ≤ 8 | 51%[10][11] |
Data adapted from a study on mastitis pathogen isolates from commercial dairy herds.[10][11][12]
Table 2: Pharmacokinetic Parameters of Cephapirin in Milk After Intramammary Infusion
| Study Type | Dosage Regimen | Cmax in Milk (µg/mL) | Elimination Half-life (hours) | Milk Withdrawal Time |
| Standard Therapy (Lactating Cow) | 200 mg, two doses 12 hours apart | 44.2 (foremilk)[6] | Not specified | 96 hours[13] |
| Extended Therapy (Lactating Cow) | 200 mg every 24 hours for 8 days | 128 ± 57 | 2.55 ± 0.40 | 96 hours[14][15] |
| Dry Cow Therapy | 300 mg per quarter at dry-off | Not applicable | Prolonged release[16] | 72 hours after calving[16][17] |
Key Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol is a standard method for determining the in vitro susceptibility of bacterial isolates to Cephapirin.
-
Prepare Cephapirin Stock Solution: Dissolve Cephapirin powder in an appropriate solvent to create a high-concentration stock solution.
-
Prepare Microtiter Plates: Dispense cation-adjusted Mueller-Hinton broth (CAMHB) into all wells of a 96-well microtiter plate. Create a two-fold serial dilution of Cephapirin across the plate, leaving a growth control well without the antibiotic.
-
Prepare Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test isolate.[2] Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.[1][2] Dilute this suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells.[2]
-
Inoculate and Incubate: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Incubate the plate at 35-37°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of Cephapirin that completely inhibits visible growth of the bacteria.
Protocol 2: In-Vivo Efficacy Study - Intramammary Infusion Model
This protocol outlines a general procedure for evaluating the efficacy of different Cephapirin dosage regimens in lactating dairy cows.
-
Animal Selection: Select healthy lactating cows with no history of clinical mastitis in the current lactation. Confirm the absence of intramammary infection by bacteriological culture of duplicate milk samples.
-
Experimental Infection (Optional): For a challenge study, a known mastitis-causing pathogen (e.g., S. aureus) can be infused into the mammary quarters.
-
Treatment Administration:
-
Thoroughly milk out the udder.[13]
-
Wash the udder and teats with a suitable antiseptic and dry them with individual paper towels.[13][16]
-
Scrub the teat end with a 70% alcohol swab and allow it to dry.[13]
-
Administer the Cephapirin intramammary infusion product into the teat canal.[13]
-
Gently massage the quarter to distribute the medication.[13][16]
-
-
Sample Collection: Collect milk samples from treated and control quarters at predetermined intervals post-treatment (e.g., 12, 24, 48, 72 hours).
-
Analysis: Perform quantitative bacteriology on the milk samples to determine the reduction in bacterial counts. Somatic Cell Count (SCC) can also be measured as an indicator of inflammation.
Mandatory Visualization
Below are diagrams illustrating key workflows and concepts relevant to Cephapirin dosage optimization.
Caption: Workflow for a Cephapirin dose-finding study.
Caption: Cephapirin's mechanism and bacterial resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Staphylococcal Drug Resistance: Mechanisms, Therapies, and Nanoparticle Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.jsava.aosis.co.za [journals.jsava.aosis.co.za]
- 5. researchgate.net [researchgate.net]
- 6. Effect of milk fraction on concentrations of cephapirin and desacetylcephapirin in bovine milk after intramammary infusion of cephapirin sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 8. Efficacy of a 5-day extended therapy program during lactation with cephapirin sodium in dairy cows chronically infected with Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. avmajournals.avma.org [avmajournals.avma.org]
- 11. Minimum inhibitory concentrations of cephalosporin compounds and their active metabolites for selected mastitis pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 14. Elimination kinetics of cephapirin sodium in milk after an 8-day extended therapy program of daily intramammary infusion in healthy lactating Holstein-Friesian cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 17. ToMORROW® (cephapirin benzathine) | Boehringer Ingelheim Animal Health [bi-animalhealth.com]
Technical Support Center: Overcoming Cephapirin Resistance in E. coli
Welcome to the technical support center for researchers, scientists, and drug development professionals working to overcome cephapirin (B1668819) resistance in clinical isolates of Escherichia coli. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My clinical isolate of E. coli shows high resistance to cephapirin. What are the likely resistance mechanisms?
A1: Resistance to cephapirin, a first-generation cephalosporin (B10832234), in E. coli is often due to several mechanisms. The most common is the production of β-lactamase enzymes, which inactivate the antibiotic by hydrolyzing its β-lactam ring.[1][2] Specific types of β-lactamases include extended-spectrum β-lactamases (ESBLs) and AmpC-type enzymes.[1][3] Other mechanisms can include mutations in porin proteins, which reduce the influx of the antibiotic into the bacterial cell, and the presence of efflux pumps that actively remove the antibiotic from the cell.[1][4]
Q2: What are the initial steps to characterize a cephapirin-resistant E. coli isolate?
A2: First, confirm the resistance by determining the Minimum Inhibitory Concentration (MIC) of cephapirin for your isolate using a standardized method like broth microdilution or agar (B569324) dilution.[5][6] An MIC of ≥ 8 µg/mL is typically considered resistant.[5] Subsequently, you can screen for the production of β-lactamases. Phenotypic tests, such as the double-disk synergy test, can suggest the presence of ESBLs. For a more definitive characterization, molecular methods like PCR can be used to detect specific β-lactamase genes (e.g., blaTEM, blaSHV, blaCTX-M, and blaCMY).[3]
Q3: How can I overcome cephapirin resistance in my E. coli isolate in vitro?
A3: A primary strategy is to use cephapirin in combination with a β-lactamase inhibitor.[2][7][8] These compounds bind to and inactivate β-lactamase enzymes, thereby protecting cephapirin from degradation.[7][9] Another approach is to explore synergistic combinations with other classes of antibiotics.[10][11][12] For example, studies have shown that combining cephalosporins with antibiotics like aminoglycosides or fluoroquinolones can lead to a synergistic effect against resistant bacteria.[12] A checkerboard assay is a common method to screen for synergistic interactions.[13][14]
Q4: My checkerboard assay results for synergy are not consistent. What should I do?
A4: Inconsistent results in synergy testing can arise from several factors.[15] Ensure that you are using a standardized inoculum of your E. coli isolate.[15] The quality and pH of your Mueller-Hinton broth are also critical.[15] Always include quality control strains with known susceptibility profiles, such as E. coli ATCC® 25922, in each experiment.[15] Additionally, verify the potency of your antibiotic stocks and ensure they have been stored correctly.[15]
Troubleshooting Guides
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results
| Potential Cause | Troubleshooting Step |
| Inoculum preparation | Ensure the bacterial suspension is standardized to a 0.5 McFarland turbidity standard.[16][17] |
| Media quality | Use cation-adjusted Mueller-Hinton broth (CAMHB) and verify that the pH is between 7.2 and 7.4.[15][18] |
| Antibiotic potency | Confirm that antibiotic stocks are not expired and have been stored at the correct temperature.[15] |
| Incubation conditions | Incubate plates for 16-20 hours at 35 ± 2°C in ambient air.[15] |
| Reading of results | Ensure that you are consistently reading the lowest concentration with no visible growth.[18] |
Issue 2: Difficulty Interpreting Synergy from a Checkerboard Assay
| Potential Cause | Troubleshooting Step |
| Calculation of FIC Index | The Fractional Inhibitory Concentration (FIC) Index is calculated as follows: FICA = (MIC of drug A in combination) / (MIC of drug A alone) and FICB = (MIC of drug B in combination) / (MIC of drug B alone). The FIC Index = FICA + FICB.[13][19] |
| Interpretation of FIC Index | A synergistic effect is generally indicated by an FIC Index of ≤ 0.5.[13][19] An additive or indifferent effect is indicated by an FIC Index of > 0.5 to 4. Antagonism is indicated by an FIC Index of > 4.[13][19] |
| "Skipped" wells | This can occur due to technical errors in pipetting or the presence of a subpopulation of resistant bacteria. Repeat the assay with careful attention to technique. |
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
-
Prepare a standardized inoculum: From a fresh overnight culture of E. coli on an agar plate, pick several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard.[16][17]
-
Dilute the inoculum: Further dilute the standardized inoculum in Mueller-Hinton broth to achieve a final concentration of approximately 5 x 105 CFU/mL in the microtiter plate wells.[17]
-
Prepare antibiotic dilutions: Create a series of two-fold dilutions of cephapirin in Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculate the plate: Add the diluted bacterial suspension to each well containing the antibiotic dilutions. Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).[15]
-
Incubate: Incubate the plate at 35 ± 2°C for 16-20 hours.[15]
-
Determine the MIC: The MIC is the lowest concentration of cephapirin that completely inhibits visible bacterial growth.[18]
Protocol 2: Checkerboard Assay for Synergy Testing
-
Prepare antibiotic dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of antibiotic A (e.g., cephapirin) along the rows and two-fold serial dilutions of antibiotic B (e.g., a β-lactamase inhibitor or another antibiotic) along the columns.[13]
-
Prepare inoculum: Prepare a standardized inoculum of the test organism as described in the MIC protocol.
-
Inoculate the plate: Add the standardized inoculum to each well of the microtiter plate.
-
Incubate: Incubate the plate at 35°C for 16-20 hours.
-
Read results: Determine the MIC of each antibiotic alone and in combination. The MIC in combination is the lowest concentration of each antibiotic that inhibits growth.
-
Calculate the FIC Index: Use the formula described in the troubleshooting guide to determine the nature of the interaction.[13][19]
Data Presentation
Table 1: Interpretive Criteria for Cephapirin Susceptibility in E. coli
| MIC (µg/mL) | Interpretation |
| ≤ 8 | Susceptible |
| ≥ 8 | Resistant |
Note: Based on available data for mastitis pathogens, specific breakpoints for clinical isolates of E. coli from other sources may vary and should be interpreted according to the latest CLSI or EUCAST guidelines.[5]
Table 2: Example of Checkerboard Assay Results and FIC Index Calculation
| Cephapirin (µg/mL) | Antibiotic B (µg/mL) | Growth (+/-) | FICCephapirin | FICAntibiotic B | FIC Index | Interpretation |
| 64 (MIC alone) | 0 | - | 1 | 0 | 1 | - |
| 32 | 0 | + | - | - | - | - |
| 16 | 0 | + | - | - | - | - |
| 8 | 0 | + | - | - | - | - |
| 0 | 16 (MIC alone) | - | 0 | 1 | 1 | - |
| 0 | 8 | + | - | - | - | - |
| 0 | 4 | + | - | - | - | - |
| 0 | 2 | + | - | - | - | - |
| 16 | 2 | - | 0.25 | 0.125 | 0.375 | Synergy |
| 8 | 4 | - | 0.125 | 0.25 | 0.375 | Synergy |
Visualizations
Caption: Mechanisms of Cephapirin Resistance in E. coli.
Caption: Strategies to Overcome Cephapirin Resistance.
Caption: Experimental Workflow for a Checkerboard Assay.
References
- 1. Frontiers | A review of the mechanisms that confer antibiotic resistance in pathotypes of E. coli [frontiersin.org]
- 2. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of cephalosporin resistance in indicator Escherichia coli isolated from food animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. Assessment of the Usefulness of Cefapirin and Cefalonium Disks for Susceptibility Testing of Staphylococcus aureus Isolates from Bovine Mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. diagnosticsfirst.com [diagnosticsfirst.com]
- 9. Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. contagionlive.com [contagionlive.com]
- 11. Effect of drug combinations on the kinetics of antibiotic resistance emergence in Escherichia coli CFT073 using an in vitro hollow-fibre infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. youtube.com [youtube.com]
- 17. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. apec.org [apec.org]
- 19. When One Drug Is Not Enough: Context, Methodology, and Future Prospects in Antibacterial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cephapirin Degradation During Sample Preparation
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Cephapirin (B1668819) during sample preparation. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause Cephapirin degradation in my samples?
A1: Cephapirin is susceptible to degradation through several pathways, with the most significant being the hydrolysis of its β-lactam ring. Key factors that accelerate degradation include:
-
pH: Cephapirin is highly unstable in alkaline conditions.[1][2]
-
Temperature: Elevated temperatures significantly increase the rate of degradation.[1]
-
Light: Exposure to light, particularly UV light, can cause photodegradation.
-
Enzymatic Activity: Biological matrices may contain enzymes that can degrade Cephapirin.
Q2: How does pH affect the stability of Cephapirin in aqueous solutions?
A2: The stability of Cephapirin is highly dependent on the pH of the solution. It is relatively stable in neutral to slightly acidic conditions but degrades rapidly in alkaline environments. For instance, at a pH of 12.5, approximately 85% of Cephapirin can degrade within 30 minutes.[2]
Q3: What is the impact of temperature on Cephapirin stability?
A3: Higher temperatures accelerate the chemical degradation of Cephapirin. For example, in milk samples heated to 63°C, a degradation of 41.2% has been observed within 30 minutes. It is crucial to keep samples cool during preparation and storage to minimize thermal degradation.
Q4: Is Cephapirin sensitive to light?
A4: Yes, Cephapirin can undergo photodegradation. Studies have shown that it has a half-life of approximately 3.9 hours when exposed to direct photolysis. Therefore, it is essential to protect samples from light by using amber vials or by covering containers with aluminum foil.
Q5: I am observing unexpected peaks in my chromatogram. What could be the cause?
A5: Unexpected peaks are likely degradation products of Cephapirin. The primary degradation product is desacetylcephapirin, which is formed by the hydrolysis of the acetyl group. Other degradation products can also form depending on the specific stress conditions (e.g., pH, temperature).
Q6: How should I store my samples containing Cephapirin before and during preparation?
A6: To ensure the stability of Cephapirin in your samples, follow these storage guidelines:
-
Short-term storage: Store samples at refrigerated temperatures (2-8°C) and protect them from light.
-
Long-term storage: For long-term storage, freezing samples at -20°C or -80°C is recommended.
-
Freeze-thaw cycles: Cephapirin has been shown to be relatively stable during freeze-thaw cycles, with admixtures retaining at least 90% potency after being frozen for 14 days and thawed.[3] However, it is always good practice to minimize the number of freeze-thaw cycles by aliquoting samples.
Quantitative Data on Cephapirin Degradation
The following tables summarize the available quantitative data on Cephapirin degradation under various conditions.
Table 1: Effect of pH on Cephapirin Stability
| pH | Temperature (°C) | Incubation Time | Approximate Degradation (%) |
| 1-9 | Not Specified | Not Specified | Stable |
| 12.5 | Not Specified | 30 minutes | 85% |
| 7.4 | 60 | Not Specified | Significant Degradation |
| 10 | 25 & 60 | 10 minutes | Complete Degradation |
Table 2: Effect of Temperature on Cephapirin Stability in Milk
| Temperature (°C) | Incubation Time | Approximate Degradation (%) |
| 63 | 30 minutes | 41.2% |
Table 3: Photodegradation of Cephapirin
| Condition | Half-life |
| Direct Photolysis | 3.9 hours |
Experimental Protocols
Below are detailed methodologies for sample preparation aimed at minimizing Cephapirin degradation, particularly for analysis by UPLC-MS/MS.
Protocol 1: Extraction of Cephapirin from Bovine Milk
This protocol is adapted from established methods for the analysis of Cephapirin in milk.
Materials:
-
Bovine milk sample
-
Acetonitrile (B52724) (ACN)
-
0.1% Formic acid in water
-
0.1% Formic acid in methanol (B129727) (MeOH)
-
Oasis HLB SPE Cartridges
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Protein Precipitation:
-
To 1 mL of milk sample in a centrifuge tube, add 2 mL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition an Oasis HLB SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of water.
-
Elute the analyte with 3 mL of methanol containing 0.1% formic acid.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for UPLC-MS/MS analysis.
-
Protocol 2: Extraction of Cephapirin from Urine and Feces
This protocol is based on a validated method for quantifying Cephapirin in bovine excreta.[4]
Materials:
-
Urine or feces sample
-
Phosphate (B84403) buffer (500 mM, pH 8.5)
-
Methanol (MeOH)
-
Water
-
Sonication bath
-
Centrifuge
-
Vortex mixer
-
SPE cartridges (as in Protocol 1)
Procedure:
-
Extraction:
-
For feces: Weigh 1 g of wet feces into a 50 mL centrifuge tube. Add 0.5 mL of phosphate buffer (500 mM, pH 8.5), 2 mL of water, and 2.5 mL of MeOH.
-
For urine: Pipette 1 mL of urine into a 50 mL centrifuge tube. Add 0.5 mL of phosphate buffer (500 mM, pH 8.5), 1 mL of water, and 2.5 mL of MeOH.
-
Vortex the mixture for 10 seconds.
-
Sonicate at 35°C for 15 minutes.
-
Centrifuge at a sufficient speed to pellet the solids.
-
Collect the supernatant.
-
-
SPE Cleanup and Analysis:
-
Proceed with the SPE cleanup, solvent evaporation, and reconstitution steps as described in Protocol 1.
-
Visualizations
Cephapirin Degradation Pathway
Caption: Primary degradation pathways of Cephapirin.
Recommended Workflow for Cephapirin Sample Preparation
Caption: Recommended workflow for Cephapirin sample preparation.
Troubleshooting Guide
Problem 1: Low Recovery of Cephapirin
| Possible Cause | Recommended Solution |
| Degradation during sample handling | Ensure samples are kept on ice or at refrigerated temperatures throughout the preparation process. Protect samples from light by using amber vials. Process samples as quickly as possible. |
| Incomplete protein precipitation | Ensure the ratio of acetonitrile to sample is sufficient (typically 2:1 or 3:1). Vortex thoroughly and allow sufficient time for precipitation at a low temperature. |
| Inefficient SPE cleanup | Optimize the SPE method by testing different sorbents and elution solvents. Ensure the cartridge does not dry out before loading the sample. Check the pH of the sample and loading buffer to ensure optimal retention on the SPE sorbent. |
| Analyte loss during evaporation | Avoid excessive heat during the evaporation step (do not exceed 40°C). Ensure the nitrogen stream is gentle to prevent splashing. |
Problem 2: Co-elution of Cephapirin and Desacetylcephapirin
| Possible Cause | Recommended Solution |
| Suboptimal chromatographic conditions | Modify the gradient profile of your UPLC method. A shallower gradient can improve the resolution between closely eluting peaks. |
| Inappropriate mobile phase pH | Adjust the pH of the mobile phase. Since both compounds have acidic and basic functional groups, small changes in pH can alter their retention times and improve separation. A slightly acidic mobile phase (e.g., using 0.1% formic acid) is often effective.[5] |
| Column degradation | If resolution decreases over time, the column may be degrading. Flush the column with a strong solvent or replace it if necessary. |
Problem 3: Significant Matrix Effects (Ion Suppression or Enhancement)
| Possible Cause | Recommended Solution |
| Insufficient sample cleanup | Improve the sample cleanup procedure. This may involve using a more effective SPE sorbent or adding a liquid-liquid extraction step before SPE. |
| High concentration of co-eluting matrix components | Dilute the sample extract before injection. This can reduce the concentration of interfering compounds.[6] |
| Suboptimal ionization source parameters | Optimize the ESI source parameters on your mass spectrometer (e.g., capillary voltage, gas flow, temperature) to minimize matrix effects. |
| Use of an internal standard | Use a stable isotope-labeled internal standard for Cephapirin to compensate for matrix effects and improve the accuracy of quantification. |
References
- 1. Newly identified degradation products of ceftiofur and cephapirin impact the analytical approach for quantitative analysis of kidney [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability of cephapirin sodium admixtures after freezing and conventional or microwave thaw techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of a UPLC-MS/MS Method to Monitor Cephapirin Excretion in Dairy Cows following Intramammary Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation for Quantification of Cephapirin and Ceftiofur by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Addressing matrix effects in LC-MS/MS analysis of Cephapirin
Welcome to the technical support center for the LC-MS/MS analysis of Cephapirin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the LC-MS/MS analysis of Cephapirin?
A: In liquid chromatography-mass spectrometry (LC-MS/MS), the "matrix" refers to all the components in a sample other than the analyte of interest, in this case, Cephapirin. These components can include salts, proteins, lipids, and metabolites.[1] Matrix effects occur when these co-eluting components interfere with the ionization of Cephapirin in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2][3]
Ion suppression, the more common phenomenon, results in a decreased instrument response for the analyte, while ion enhancement leads to an increased response.[4] Both can significantly compromise the accuracy, precision, and sensitivity of the analytical method, leading to unreliable quantification of Cephapirin.[5][6] For instance, in the analysis of Cephapirin in bovine feces and urine, significant ion suppression has been observed.[7][8]
Q2: How can I determine if my Cephapirin analysis is affected by matrix effects?
A: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of a Cephapirin standard solution into the MS detector, post-analytical column. A blank matrix sample is then injected onto the LC column. Any fluctuation (typically a dip) in the baseline signal as the matrix components elute indicates the presence of ion suppression or enhancement at that retention time.
-
Post-Extraction Spike Method: This is a quantitative approach to evaluate the magnitude of the matrix effect.[4] It involves comparing the peak area of Cephapirin in a standard solution prepared in a pure solvent to the peak area of Cephapirin spiked into a blank matrix extract (a sample that has gone through the entire extraction procedure).
The matrix effect can be calculated using the following formula:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement. For example, a study on Cephapirin analysis in bovine feces and urine reported matrix effects of -29% and -20% respectively, indicating significant ion suppression.[7][8]
Troubleshooting Guide
Problem: I am observing poor sensitivity and inconsistent results for Cephapirin in my biological samples.
This issue is often a primary indicator of matrix effects. The following troubleshooting steps can help you mitigate these effects and improve your analytical results.
Effective sample preparation is the most critical step in minimizing matrix effects by removing interfering endogenous components before LC-MS/MS analysis.[4]
Recommended Sample Preparation Techniques:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and concentrating the analyte. For Cephapirin analysis in bovine feces and urine, a method involving extraction with a phosphate (B84403) buffer and methanol (B129727) followed by SPE clean-up has been successfully validated.[9]
-
Liquid-Liquid Extraction (LLE): LLE can be optimized by adjusting the pH and using different organic solvents to selectively extract Cephapirin while leaving interfering substances behind.[4]
-
Protein Precipitation (PPT): While a simpler and faster technique, PPT is generally less clean than SPE or LLE and may not be sufficient for complex matrices where significant matrix effects are present.[5]
Below is a workflow for a typical SPE-based sample preparation protocol.
Caption: A generalized workflow for sample preparation using Solid-Phase Extraction (SPE).
Chromatographic separation plays a crucial role in separating Cephapirin from co-eluting matrix components.[10]
-
Column Selection: Utilize a column with high resolving power. A C18 column is commonly used for Cephapirin analysis.[11][12]
-
Mobile Phase Gradient: Optimize the gradient elution program to achieve better separation between Cephapirin and interfering peaks. A typical mobile phase consists of water with a small percentage of formic acid (Mobile Phase A) and an organic solvent like acetonitrile (B52724) or methanol with formic acid (Mobile Phase B).[11][12]
-
Flow Rate: Adjusting the flow rate can also improve separation. A flow rate of 0.6 mL/min has been used in a validated method for Cephapirin.[11][12]
Table 1: Example Chromatographic Conditions for Cephapirin Analysis
| Parameter | Condition |
| Column | XBridge C18 (100 mm x 4.6 mm, 3.5 µm)[11][12] |
| Mobile Phase A | 0.15% Formic Acid in Water[11][12] |
| Mobile Phase B | Acetonitrile[11][12] |
| Flow Rate | 0.6 mL/min[11][12] |
| Column Temperature | 40 °C[11][12] |
Using an internal standard (IS) is a highly effective strategy to compensate for matrix effects.[4] The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C- or ¹⁵N-labeled Cephapirin).[4][13] A SIL-IS has nearly identical chemical and physical properties to the analyte and will experience the same degree of ion suppression or enhancement, thus providing more accurate and precise quantification.[14]
If a SIL-IS is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.
Caption: Decision tree for selecting an appropriate internal standard.
To further compensate for matrix effects, it is highly recommended to prepare calibration standards in the same blank matrix as the samples. This involves extracting the blank matrix using the same procedure as for the samples and then spiking the Cephapirin standards into the final extract. This approach helps to normalize the calibration curve to the matrix-induced signal suppression or enhancement.[7][8]
Table 2: Comparison of Calibration Strategies
| Calibration Strategy | Description | Pros | Cons |
| Solvent-Based Calibration | Standards are prepared in a pure solvent. | Simple and quick to prepare. | Does not account for matrix effects, potentially leading to inaccurate results. |
| Matrix-Matched Calibration | Standards are prepared in an extracted blank matrix.[7][8] | Compensates for matrix effects, leading to higher accuracy and precision.[7][8] | Requires a source of blank matrix and is more labor-intensive. |
A study on Cephapirin quantification demonstrated that using matrix-matched calibration standards was crucial for reducing the impact of matrix effects from bovine feces and urine.[7][8]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike Method
-
Prepare a Cephapirin standard solution in a pure solvent (e.g., mobile phase) at a known concentration (e.g., 100 ng/mL).
-
Process a blank matrix sample (e.g., urine, plasma) through the entire sample preparation procedure (e.g., SPE).
-
Spike the processed blank matrix extract with the Cephapirin standard solution to achieve the same final concentration as the solvent standard.
-
Analyze both the solvent standard and the matrix-spiked standard by LC-MS/MS.
-
Calculate the matrix effect by comparing the peak areas as described in Q2 of the FAQ section.
Protocol 2: Solid-Phase Extraction (SPE) for Cephapirin in Biological Matrices
This is a general protocol and should be optimized for your specific matrix and instrumentation.
-
Sample Pre-treatment: Centrifuge the biological sample (e.g., 1 mL of urine) to pellet any solids.
-
Extraction: Dilute the supernatant with a suitable extraction buffer (e.g., phosphate buffer).
-
SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange) with methanol followed by equilibration with water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove hydrophilic interferences.
-
Elution: Elute Cephapirin from the cartridge using an appropriate elution solvent (e.g., methanol with formic acid).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Table 3: Recovery Data for Cephapirin using SPE
| Matrix | Recovery (%) |
| Bovine Feces | >60%[9] |
| Bovine Urine | >80%[9] |
By following these guidelines and protocols, researchers can effectively troubleshoot and mitigate matrix effects in the LC-MS/MS analysis of Cephapirin, leading to more reliable and accurate quantitative results.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Development and Validation of a UPLC-MS/MS Method to Monitor Cephapirin Excretion in Dairy Cows following Intramammary Infusion | PLOS One [journals.plos.org]
- 8. Development and Validation of a UPLC-MS/MS Method to Monitor Cephapirin Excretion in Dairy Cows following Intramammary Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. eijppr.com [eijppr.com]
- 11. Development and Validation for Quantification of Cephapirin and Ceftiofur by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Cephapirin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving the oral bioavailability of Cephapirin in various formulations.
Frequently Asked Questions (FAQs)
Q1: What is the current understanding of Cephapirin's oral bioavailability?
A1: Cephapirin, a first-generation cephalosporin, is primarily administered parenterally (intravenously or intramuscularly) due to its poor oral absorption.[1][2] Production for human oral use has been largely discontinued.[1] The main obstacles for oral delivery of cephalosporins like Cephapirin are their low lipid solubility, which hinders passage across the intestinal mucosa, and potential susceptibility to efflux transporters.[3]
Q2: What are the main physicochemical properties of Cephapirin that affect its oral absorption?
A2: The oral absorption of a drug is significantly influenced by its solubility and permeability. Cephapirin is available in two salt forms with different solubility profiles:
-
Cephapirin Sodium: Very soluble in water, but insoluble in most organic solvents.[4][5]
-
Cephapirin Benzathine: Practically insoluble in water, but freely soluble in alcohol.[4][5]
This high hydrophilicity (for the sodium salt) or very low aqueous solubility (for the benzathine salt) presents a significant challenge for absorption across the lipid-rich intestinal cell membranes.
Q3: What are the primary biological barriers to the oral absorption of Cephapirin?
A3: The primary biological barriers include:
-
Low Intestinal Permeability: Due to its physicochemical properties, Cephapirin likely has low passive diffusion across the intestinal epithelium.
-
Efflux Transporters: P-glycoprotein (P-gp) is a known efflux transporter in the intestinal epithelium that can pump drugs back into the intestinal lumen, thereby reducing their net absorption.[6][7][8] While not definitively studied for Cephapirin, it is a potential mechanism for its poor oral bioavailability.
-
Enzymatic Degradation: Although not widely reported as a major issue for Cephapirin, the potential for degradation by enzymes in the gastrointestinal tract should be considered.
Q4: What formulation strategies can be employed to improve the oral bioavailability of Cephapirin?
A4: Several strategies can be explored, broadly categorized as:
-
Solubility Enhancement: For the benzathine salt, techniques like micronization, nanosuspensions, or solid dispersions can be used to increase the surface area and dissolution rate.[9][10]
-
Permeability Enhancement:
-
Prodrugs: Creating a more lipophilic prodrug of Cephapirin could enhance its passive diffusion.[3][9]
-
Use of Permeation Enhancers: Certain excipients can transiently open the tight junctions between intestinal cells or interact with the cell membrane to increase drug permeability.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of poorly soluble drugs.[11]
-
-
Inhibition of Efflux Transporters: Incorporating P-gp inhibitors in the formulation can increase the intracellular concentration of the drug and enhance its absorption.[12][13]
-
Bioadhesive Formulations: These formulations adhere to the intestinal mucosa, increasing the residence time of the drug at the absorption site.
Troubleshooting Guides
This section provides guidance on common issues encountered during the development of oral Cephapirin formulations.
| Problem | Potential Cause | Suggested Solution/Troubleshooting Step |
| Low in vitro dissolution rate of Cephapirin Benzathine formulation. | Poor wetting of the drug particles. | Include a surfactant (e.g., Polysorbate 80) in the dissolution medium and the formulation. |
| Drug particle size is too large. | Reduce the particle size through micronization or nano-milling. | |
| Inappropriate formulation excipients. | Experiment with different fillers, binders, and disintegrants. Consider using super-disintegrants.[11] | |
| High variability in in vivo pharmacokinetic data. | Food effect. | Conduct studies in both fasted and fed states to assess the impact of food on absorption. For some cephalosporins, food can increase bioavailability.[3] |
| Formulation not robust. | Optimize the formulation to ensure consistent drug release under different physiological conditions. | |
| Site-specific absorption. | Investigate if Cephapirin is absorbed in a specific region of the intestine. Consider developing a targeted-release formulation. | |
| In vitro - in vivo correlation (IVIVC) is poor. | Efflux transporters are limiting absorption in vivo. | Conduct Caco-2 cell permeability assays to assess the contribution of P-gp efflux. If significant, consider incorporating a P-gp inhibitor in the formulation. |
| Pre-systemic metabolism. | Investigate the metabolism of Cephapirin in the gut wall and liver. | |
| Evidence of significant P-gp efflux in Caco-2 assays. | Cephapirin is a substrate for P-glycoprotein. | Co-administer with a known P-gp inhibitor (e.g., verapamil) in the Caco-2 assay to confirm P-gp mediated efflux. |
| Formulate with excipients that have P-gp inhibitory activity (e.g., TPGS, Poloxamers).[13] |
Data Presentation
Table 1: Physicochemical Properties of Cephapirin Salts
| Property | Cephapirin Sodium | Cephapirin Benzathine | Reference(s) |
| Molecular Formula | C₁₇H₁₆N₃NaO₆S₂ | C₅₀H₅₄N₈O₁₂S₄ | [14][15] |
| Molecular Weight | 445.4 g/mol | 1087.3 g/mol | [14][15] |
| Aqueous Solubility | Very soluble | Practically insoluble | [4][5] |
| Organic Solvent Solubility | Insoluble in most organic solvents | Freely soluble in alcohol | [4][5] |
Table 2: Comparative Oral Bioavailability of Selected First and Third-Generation Cephalosporins
| Cephalosporin | Generation | Oral Bioavailability (%) | Notes | Reference(s) |
| Cephalexin | First | High | Actively absorbed via dipeptide transport system. | [3] |
| Cefadroxil | First | High | Actively absorbed via dipeptide transport system. | [3] |
| Cefaclor | First | High | Actively absorbed via dipeptide transport system. | [3] |
| Cefditoren | Third | 14% | Low bioavailability. | [16] |
| Cefdinir | Third | 25% | Low bioavailability. | [16] |
| Cefpodoxime proxetil | Third (Prodrug) | ~50% | Prodrug ester enhances absorption. | [3] |
| Cefuroxime axetil | Second (Prodrug) | 36% (fasting), 52% (fed) | Prodrug ester enhances absorption; significant food effect. | [3] |
Experimental Protocols
1. In Vitro Dissolution Testing of an Oral Cephapirin Formulation
-
Objective: To determine the rate and extent of Cephapirin release from a solid oral dosage form.
-
Apparatus: USP Dissolution Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of 0.1 N HCl (simulated gastric fluid) for 2 hours, followed by 900 mL of pH 6.8 phosphate (B84403) buffer (simulated intestinal fluid).
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 50 rpm.
-
Procedure:
-
Place one tablet/capsule in each dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes in acid; then at 2.5, 3, 4, 6, 8 hours in buffer).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm filter.
-
Analyze the concentration of Cephapirin in the samples using a validated HPLC-UV method.
-
-
Data Analysis: Plot the percentage of drug dissolved against time.
2. Caco-2 Cell Permeability Assay
-
Objective: To assess the intestinal permeability of Cephapirin and investigate the role of efflux transporters like P-gp.
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed, typically for 21 days.
-
Procedure:
-
Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Apical to Basolateral (A-B) Transport (Absorption): Add Cephapirin solution to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.
-
Basolateral to Apical (B-A) Transport (Efflux): Add Cephapirin solution to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.
-
Incubate at 37 °C with gentle shaking.
-
Take samples from the receiver chamber at various time points and from the donor chamber at the end of the experiment.
-
Analyze the concentration of Cephapirin using LC-MS/MS.
-
To investigate P-gp involvement, repeat the experiment in the presence of a P-gp inhibitor (e.g., 100 µM verapamil).
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) is calculated. An efflux ratio > 2 suggests the involvement of active efflux.
Visualizations
Caption: General workflow for oral drug absorption.
Caption: Potential intestinal transport pathways for Cephapirin.
Caption: A logical workflow for troubleshooting low bioavailability.
References
- 1. youtube.com [youtube.com]
- 2. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Evaluating the solubility of compounds intended for intramammary infusion based upon tests conducted across a range of milk matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.ymaws.com [cdn.ymaws.com]
- 6. Functional role of P-glycoprotein in limiting intestinal absorption of drugs: contribution of passive permeability to P-glycoprotein mediated efflux transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug absorption limited by P-glycoprotein-mediated secretory drug transport in human intestinal epithelial Caco-2 cell layers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The pharmacological role of P-glycoprotein in the intestinal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pharm-int.com [pharm-int.com]
- 11. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. Cephapirin | C17H17N3O6S2 | CID 30699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Cephapirin Benzathine | C50H54N8O12S4 | CID 167441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Reduction strategies for inpatient oral third-generation cephalosporins at a cancer center: An interrupted time-series analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ceaphapirin MIC Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in Cephapirin Minimum Inhibitory Concentration (MIC) assay results. Adherence to standardized protocols is critical for accurate and reproducible findings.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in Cephapirin MIC assays?
Variability in Cephapirin MIC assays can stem from several factors throughout the experimental workflow. Key sources include:
-
Inoculum Preparation: Inconsistent bacterial density is a primary cause of variable results. The inoculum must be standardized, typically to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[1]
-
Media Composition: The type and preparation of the growth medium can significantly impact antibiotic activity. For consistent results, it is recommended to use cation-adjusted Mueller-Hinton Broth (CAMHB) as specified by Clinical and Laboratory Standards Institute (CLSI) guidelines.[1]
-
Incubation Conditions: Fluctuations in incubation temperature and duration can lead to inconsistent bacterial growth and, consequently, variable MIC values. Standard protocols recommend incubation at 35°C for 16-20 hours.[1]
-
Antibiotic Preparation and Storage: Improper handling of Cephapirin stock solutions can result in a loss of potency. It is crucial to prepare and store stock solutions at the correct temperature, typically -20°C or lower, and in small aliquots to prevent repeated freeze-thaw cycles.[1]
-
Endpoint Reading: The visual determination of the MIC endpoint can be subjective. Utilizing a standardized light source and background can aid in more consistent readings.[1]
Q2: How should I interpret "skipped wells" in my broth microdilution assay?
"Skipped wells," where bacterial growth is observed in wells with higher antibiotic concentrations after no growth in wells with lower concentrations, can be perplexing. Potential causes include:
-
Contamination: A single contaminated well can exhibit growth. Review and reinforce aseptic techniques.
-
Resistant Subpopulations: The inoculum may contain a small number of resistant mutants that can grow at higher antibiotic concentrations.
-
Pipetting Errors: Inaccurate pipetting of the antibiotic or inoculum can lead to incorrect concentrations in some wells.
If you encounter skipped wells, it is advisable to repeat the assay, paying close attention to aseptic technique and pipetting accuracy. If the issue persists, consider isolating and characterizing the bacteria from the skipped well to investigate potential resistance.[1]
Q3: What are the recommended quality control (QC) practices for Cephapirin MIC assays?
Implementing robust QC measures is essential for ensuring the accuracy and reliability of your MIC results. Key QC practices include:
-
Use of Reference Strains: Regularly test well-characterized reference strains with known Cephapirin MIC values alongside your experimental isolates. The results for these QC strains should fall within established acceptable ranges.
-
Adherence to Standardized Protocols: Follow established guidelines from organizations like the CLSI for all aspects of the assay, including media preparation, inoculum standardization, and incubation conditions.[2][3]
-
Purity Checks: After preparing the inoculum, streak a sample onto an appropriate agar (B569324) plate to ensure the culture is pure and free from contamination.
-
Growth and Sterility Controls: Include a positive control well (inoculum without antibiotic) to verify adequate bacterial growth and a negative control well (broth only) to check for media sterility.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during your Cephapirin MIC experiments and provides actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Inconsistent MIC results between experimental runs | 1. Inoculum density variation.2. Media composition differences.3. Incubation condition fluctuations.4. Antibiotic stock degradation. | 1. Standardize inoculum to 0.5 McFarland using a spectrophotometer.[1]2. Use cation-adjusted Mueller-Hinton Broth (CAMHB) from a reliable source.[1]3. Ensure the incubator maintains a stable temperature of 35°C and incubate for a consistent 16-20 hour period.[1]4. Prepare fresh Cephapirin stock solutions and store them in single-use aliquots at -20°C or below.[1] |
| MIC values are consistently higher or lower than expected | 1. Inoculum is too heavy (higher MICs) or too light (lower MICs).2. Incorrect antibiotic concentration in stock solution.3. Media pH is incorrect. | 1. Re-standardize the inoculum preparation procedure.[5]2. Verify the calculation and preparation of the Cephapirin stock solution.[5]3. Check the pH of the prepared Mueller-Hinton broth. |
| No bacterial growth in the positive control well | 1. Inoculum was not viable.2. Inoculum was not added to the well.3. The growth medium is inhibitory. | 1. Use a fresh bacterial culture for inoculum preparation.2. Review the inoculation procedure.3. Test the media with a known viable organism. |
| Growth observed in the sterility control well | 1. Contamination of the growth medium.2. Contamination during plate setup. | 1. Use a new, sterile batch of media.2. Reinforce aseptic techniques during the entire procedure. |
Quantitative Data Summary
The following tables provide a summary of Cephapirin MIC data against common mastitis pathogens, offering a reference for expected outcomes.
Table 1: Cephapirin MIC Distribution for Staphylococcus aureus
| MIC (µg/mL) | Number of Isolates |
| ≤0.06 | 2 |
| 0.12 | 52 |
| 0.25 | 39 |
| 0.5 | 4 |
| 1 | 1 |
| ≥2 | 0 |
| Data adapted from a study on S. aureus isolates from bovine mastitis.[6] |
Table 2: Comparative In Vitro Activity of Cephapirin and Cephalothin against Staphylococcus aureus
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Cephapirin | 0.25 | 0.25 | 0.09 - 12.5 |
| Cephalothin | 0.25 | 0.5 | 0.5 - 8 |
| MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.[7] |
Experimental Protocols
A detailed methodology for performing a broth microdilution Cephapirin MIC assay is provided below.
1. Preparation of Cephapirin Stock Solution
-
Accurately weigh the required amount of Cephapirin powder.
-
Dissolve the powder in a suitable solvent as recommended by the manufacturer to create a high-concentration stock solution (e.g., 10 mg/mL).[8]
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
Prepare single-use aliquots and store them at -20°C or below to maintain potency.[1]
2. Inoculum Preparation
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing a suitable broth (e.g., Tryptic Soy Broth).
-
Incubate the broth culture at 35-37°C until it reaches the turbidity of a 0.5 McFarland standard. This can be visually compared or measured with a spectrophotometer (absorbance at 625 nm).
-
Dilute the standardized inoculum in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the final desired concentration for the assay (typically 5 x 10⁵ CFU/mL).
3. Broth Microdilution Assay Procedure
-
Prepare serial two-fold dilutions of the Cephapirin stock solution in CAMHB in a 96-well microtiter plate. The final volume in each well is typically 50 µL or 100 µL.
-
Inoculate each well with an equal volume of the diluted bacterial suspension.
-
Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).
-
Seal the plate and incubate at 35°C for 16-20 hours in ambient air.[1]
4. Reading and Interpreting Results
-
After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of Cephapirin that completely inhibits visible growth.[1]
-
A reading mirror or a plate reader can be used to facilitate the determination of the endpoint.
Visualizations
The following diagrams illustrate the experimental workflow for a Cephapirin MIC assay and a troubleshooting decision tree for addressing inconsistent results.
Caption: Workflow for Cephapirin Broth Microdilution MIC Assay.
Caption: Troubleshooting Decision Tree for Inconsistent MIC Results.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 4. Broth Microdilution | MI [microbiology.mlsascp.com]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. Assessment of the Usefulness of Cefapirin and Cefalonium Disks for Susceptibility Testing of Staphylococcus aureus Isolates from Bovine Mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Standard Operating Procedure for Determination of the Minimum Inhibitory Concentration (MIC) of Different A... [protocols.io]
Strategies to enhance the stability of Cephapirin in stock solutions
For researchers, scientists, and drug development professionals, maintaining the integrity of stock solutions is paramount for reproducible and accurate experimental results. This guide provides technical support on enhancing the stability of Cephapirin (B1668819) in stock solutions, offering troubleshooting advice and frequently asked questions.
Troubleshooting Guide: Common Issues with Cephapirin Stock Solutions
This section addresses specific issues that may arise during the preparation and storage of Cephapirin stock solutions.
| Question | Possible Cause(s) | Recommended Solution(s) |
| Why is my Cephapirin stock solution showing reduced potency in my experiments? | - Degradation due to improper storage: Cephapirin, a β-lactam antibiotic, is susceptible to hydrolysis, especially at room temperature and in aqueous solutions. - Repeated freeze-thaw cycles: This can lead to degradation of the compound. - Incorrect solvent: Using a solvent in which Cephapirin is not stable can accelerate degradation. | - Store stock solutions at -20°C or -80°C for long-term stability. For routine use, freshly prepared solutions are recommended.[1][2] - Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles.[1][3] - Use anhydrous, sterile DMSO or sterile water for preparing stock solutions. Ensure the chosen solvent is appropriate for your downstream application.[4][5] |
| My Cephapirin solution appears cloudy or has visible precipitates. | - Low solubility in the chosen solvent: Cephapirin sodium is very soluble in water but insoluble in most organic solvents.[6] - Precipitation upon freezing: The compound may precipitate out of solution at low temperatures. - pH of the solution: The pH can affect the solubility and stability of Cephapirin. | - Ensure you are using the correct solvent. For Cephapirin sodium, sterile water is a good choice. For other forms, DMSO may be more appropriate, but always check solubility data. - If precipitation occurs after thawing, gently warm the solution to room temperature and vortex to redissolve the compound. - Maintain the pH of aqueous solutions within the optimal range for cephalosporin (B10832234) stability (typically pH 4-7).[7] |
| I observe a color change in my Cephapirin stock solution over time. | - Degradation of the compound: The formation of degradation products can sometimes lead to a change in the color of the solution. | - A color change is a strong indicator of degradation. Discard the solution and prepare a fresh stock. - To minimize degradation, protect the solution from light and store at the recommended low temperature. |
| How can I confirm the concentration and integrity of my Cephapirin stock solution? | - Uncertainty about the initial weighing or dissolution. - Suspected degradation over time. | - Use a validated analytical method such as High-Performance Liquid Chromatography (HPLC) to determine the exact concentration and to detect the presence of degradation products.[8][9] - A UV spectrophotometer can also be used for concentration determination, but it will not distinguish between the active compound and its degradation products. |
Frequently Asked Questions (FAQs)
Preparation and Storage
Q1: What is the best solvent to prepare Cephapirin stock solutions?
A1: The choice of solvent depends on the salt form of Cephapirin and the requirements of your experiment.
-
Cephapirin Sodium: Is very soluble in water.[6] Sterile, purified water is the recommended solvent.
-
Cephapirin Base/Other Salts: May have limited aqueous solubility. Anhydrous, sterile Dimethyl Sulfoxide (DMSO) is a common alternative.[4] Always use high-purity, anhydrous DMSO to minimize water content, which can contribute to hydrolysis.
Q2: What is the recommended storage temperature and duration for Cephapirin stock solutions?
A2: For maximum stability, stock solutions should be stored at low temperatures.
-
-20°C: Suitable for short to medium-term storage (up to 1 year for some solutions).[10]
-
-80°C: Recommended for long-term storage (6 months or longer).[1] It is crucial to aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles.[1][3]
Q3: Can I store my Cephapirin stock solution at 4°C?
A3: Storage at 4°C is generally not recommended for long periods. Aqueous solutions of many β-lactam antibiotics are unstable at refrigerated temperatures and should ideally be prepared fresh. If short-term storage at 4°C is necessary, it should not exceed a few days, and the stability should be verified for your specific experimental conditions.
Stability and Degradation
Q4: What are the main factors that cause Cephapirin to degrade in solution?
A4: The primary factors contributing to Cephapirin degradation are:
-
Hydrolysis: The β-lactam ring is susceptible to cleavage by water.
-
pH: Cephapirin degrades rapidly in both acidic and alkaline conditions.[11][12] The optimal pH for stability is generally between 4 and 7.[7]
-
Temperature: Higher temperatures accelerate the rate of degradation.
-
Light: Exposure to light can also contribute to the degradation of cephalosporins.
Q5: What are the degradation products of Cephapirin?
A5: The main degradation pathway for Cephapirin involves hydrolysis of the β-lactam ring and the ester linkage, leading to the formation of products such as deacetylcephapirin.[13] These degradation products are generally microbiologically inactive.
Quantitative Data on Cephapirin Stability
The stability of Cephapirin in solution is influenced by several factors. The following tables summarize available data to guide researchers in preparing and storing their stock solutions.
Table 1: Stability of Cephapirin Sodium in Frozen Solutions
| Concentration | Diluent | Storage Temperature | Duration | Potency Retained | Reference |
| 10 mg/mL and 40 mg/mL | 5% Dextrose Injection or 0.9% Sodium Chloride Injection | Frozen for 14 days, then thawed | 24 hours post-thaw | ≥ 90% | [14] |
| Not Specified | 50% water/50% methanol | -20°C | 1 year | Stable | [10] |
| 100 µg/mL | Ultra-pure water | -80°C | Not specified | Stable | [15] |
Table 2: General Stability of β-Lactam Antibiotic Stock Solutions
| Antibiotic Class | Storage Temperature | Recommended Storage Duration (for microbiological assays) | Potency Loss | Reference |
| Cephalosporins (including Cephapirin) | -20°C | Up to 3 months | ~25% | |
| β-lactams | -80°C | Up to 6 months | No significant loss |
Note: For quantitative analysis, it is often recommended to use freshly prepared β-lactam antibiotic solutions.
Experimental Protocols
Protocol 1: Preparation of Cephapirin Sodium Aqueous Stock Solution (10 mg/mL)
Materials:
-
Cephapirin Sodium powder
-
Sterile, nuclease-free water
-
Sterile, conical centrifuge tubes (e.g., 15 mL or 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile filter (0.22 µm)
-
Sterile, single-use microcentrifuge tubes for aliquots
Procedure:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of Cephapirin Sodium powder. For a 10 mg/mL solution, you would weigh 10 mg for each 1 mL of solvent.
-
Dissolution: Transfer the powder to a sterile conical tube. Add the required volume of sterile water.
-
Mixing: Vortex the solution until the powder is completely dissolved.
-
Sterilization: Filter the solution through a 0.22 µm sterile filter into a new sterile tube.
-
Aliquoting: Dispense the stock solution into sterile, single-use microcentrifuge tubes.
-
Storage: Label the aliquots clearly with the compound name, concentration, date, and your initials. Store immediately at -20°C or -80°C.
Protocol 2: Preparation of Cephapirin Stock Solution in DMSO (10 mM)
Materials:
-
Cephapirin powder (check the molecular weight on the product sheet)
-
Anhydrous, sterile DMSO (≥99.9% purity)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Calculation: Determine the mass of Cephapirin needed to prepare the desired volume and concentration of the stock solution.
-
Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
-
-
Weighing: In a sterile environment, weigh the calculated amount of Cephapirin powder into a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of anhydrous, sterile DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath may be necessary for some compounds, but be cautious as heat can accelerate degradation.
-
Aliquoting: Dispense the stock solution into sterile, single-use microcentrifuge tubes.
-
Storage: Label the aliquots and store them at -20°C or -80°C, protected from light.
Visualizations
Cephapirin Degradation Pathway
Caption: Major degradation pathways of Cephapirin in aqueous solution.
Experimental Workflow: Preparation of a Stabilized Cephapirin Stock Solution
Caption: Workflow for preparing a stable Cephapirin stock solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Cephapirin Sodium | Antibiotic | Antibacterial | TargetMol [targetmol.com]
- 6. Cephapirin | C17H17N3O6S2 | CID 30699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ptfarm.pl [ptfarm.pl]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. sitesv2.anses.fr [sitesv2.anses.fr]
- 11. Newly identified degradation products of ceftiofur and cephapirin impact the analytical approach for quantitative analysis of kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. avmajournals.avma.org [avmajournals.avma.org]
- 14. Stability of cephapirin sodium admixtures after freezing and conventional or microwave thaw techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development and Validation of a UPLC-MS/MS Method to Monitor Cephapirin Excretion in Dairy Cows following Intramammary Infusion - PMC [pmc.ncbi.nlm.nih.gov]
Resolving peak tailing in HPLC analysis of Cephapirin
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the HPLC analysis of Cephapirin, with a specific focus on resolving peak tailing.
Troubleshooting Guide: Resolving Peak Tailing
Question: Why is my Cephapirin peak exhibiting tailing in my HPLC chromatogram?
Peak tailing for Cephapirin is a common issue that can compromise the accuracy and resolution of your analysis.[1][2] It is typically caused by secondary interactions between the analyte and the stationary phase, or other issues related to the mobile phase, column, or sample.[2][3]
Here is a step-by-step guide to troubleshoot and resolve peak tailing:
Step 1: Evaluate and Optimize Mobile Phase pH
The pH of the mobile phase is a critical factor influencing the peak shape of ionizable compounds like Cephapirin.[4][5] Cephapirin has two known pKa values: approximately 2.74 for the carboxylic acid group and 5.13 for the pyridinium (B92312) ring. Operating near these pKa values can lead to inconsistent ionization and peak tailing.[5][6]
-
Recommendation: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa values. For Cephapirin, a low pH (around 2.5-3.0) is often effective. At this pH, the carboxylic acid group is protonated (neutral), and the residual silanol (B1196071) groups on the silica-based column are also protonated, minimizing secondary ionic interactions that cause tailing.[3][7]
Expected Impact of Mobile Phase pH on Cephapirin Peak Asymmetry:
| Mobile Phase pH | Expected Tailing Factor (Tf) | Rationale |
| ~2.5 - 3.0 | 1.0 - 1.3 (Symmetrical) | Suppresses ionization of both silanol groups on the stationary phase and the carboxylic acid moiety of Cephapirin, minimizing secondary interactions. |
| ~4.0 - 5.0 | > 1.5 (Tailing) | The mobile phase pH is close to the pKa of the pyridinium ring, leading to mixed ionization states. |
| ~7.0 | > 1.8 (Significant Tailing) | Silanol groups are ionized (negatively charged), leading to strong ionic interactions with the positively charged pyridinium ring of Cephapirin.[3] |
Step 2: Assess Buffer Concentration and Type
Insufficient buffer concentration can lead to localized pH shifts on the column, causing peak tailing.[8]
-
Recommendation: Ensure your buffer concentration is between 20-50 mM. If you are using a low buffer concentration, consider increasing it. Phosphate and acetate (B1210297) buffers are commonly used. For mass spectrometry compatibility, volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate are preferred.[9]
Expected Impact of Buffer Concentration on Cephapirin Peak Asymmetry:
| Buffer Concentration | Expected Tailing Factor (Tf) | Rationale |
| < 10 mM | > 1.5 (Potential Tailing) | Insufficient buffering capacity to maintain a consistent pH across the column.[8] |
| 20 - 50 mM | 1.0 - 1.3 (Improved Symmetry) | Adequate buffering maintains a stable pH and can help mask some residual silanol activity.[9] |
Step 3: Consider Mobile Phase Additives
Mobile phase additives can be used to mask active silanol sites on the stationary phase.
-
Recommendation: For basic compounds that exhibit tailing, adding a small amount of a competing base like triethylamine (B128534) (TEA) to the mobile phase can improve peak shape.[10] However, be aware that TEA can be difficult to remove from the column and may not be suitable for all applications, especially LC-MS.[11] Ionic liquids have also been explored as alternatives to TEA.[12]
Step 4: Evaluate the HPLC Column
The column itself can be a major contributor to peak tailing.
-
Column Age and Contamination: An old or contaminated column can lose its efficiency and lead to poor peak shapes. Try flushing the column with a strong solvent. If this doesn't help, the column may need to be replaced.
-
Column Chemistry: Not all C18 columns are the same. Columns with high-purity silica (B1680970) and effective end-capping are less prone to silanol interactions. Consider using a column with a different chemistry, such as a polar-embedded or a charged surface hybrid (CSH) column, which are designed to provide better peak shapes for basic compounds.[7]
-
Column Voids: A void at the head of the column can cause peak distortion. This can be checked by reversing the column and running a standard. If the peak shape improves, a void is likely the cause.
Step 5: Check for Sample Overload
Injecting too much sample can saturate the column and lead to peak tailing.
-
Recommendation: Try diluting your sample and re-injecting. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Optimal Peak Shape
This protocol describes the preparation of a mobile phase at a low pH, which is generally effective for minimizing Cephapirin peak tailing.
-
Aqueous Phase Preparation:
-
To 900 mL of HPLC-grade water, add 1.0 mL of phosphoric acid (85%).
-
Adjust the pH to 2.8 with a 1 M sodium hydroxide (B78521) solution while stirring.
-
Bring the final volume to 1 L with HPLC-grade water.
-
Filter the buffer through a 0.45 µm membrane filter.
-
-
Mobile Phase Composition:
-
Prepare the mobile phase by mixing the prepared aqueous buffer and acetonitrile (B52724) in the desired ratio (e.g., 70:30 v/v).
-
Degas the mobile phase by sonication or helium sparging before use.
-
Protocol 2: Column Flushing and Regeneration
This protocol can be used to attempt to restore the performance of a column that is showing peak tailing due to contamination.
-
Disconnect the column from the detector.
-
Flush the column with 20-30 column volumes of HPLC-grade water.
-
Flush with 20-30 column volumes of isopropanol.
-
Flush with 20-30 column volumes of hexane (B92381) (for reversed-phase columns).
-
Flush again with 20-30 column volumes of isopropanol.
-
Flush with 20-30 column volumes of the mobile phase without the buffer.
-
Equilibrate the column with the initial mobile phase conditions for at least 30 minutes before use.
Frequently Asked Questions (FAQs)
Q1: What is the ideal tailing factor for the Cephapirin peak?
A tailing factor (Tf) close to 1.0 is ideal, indicating a symmetrical peak. In practice, a Tf value between 0.9 and 1.5 is generally considered acceptable for most applications. Values above 2.0 often indicate a significant problem that needs to be addressed.
Q2: Can the organic modifier in the mobile phase affect peak tailing?
Yes, the choice and proportion of the organic modifier (e.g., acetonitrile or methanol) can influence peak shape. Acetonitrile is generally preferred as it often provides better peak shapes and lower backpressure.
Q3: My peak tailing issue appeared suddenly. What should I check first?
If peak tailing appears suddenly, it is often related to a change in the system. Check for:
-
Leaks in the system.
-
A newly introduced bubble in the pump or detector.
-
A change in the mobile phase preparation (e.g., incorrect pH).
-
A potential void in the column due to a pressure surge.
Q4: Can the sample solvent cause peak tailing?
Yes, if the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to peak distortion, including tailing or fronting. It is always best to dissolve the sample in the initial mobile phase if possible.
Visual Troubleshooting Guides
Below are diagrams to help visualize the troubleshooting workflow and the chemical interactions leading to peak tailing.
Caption: A logical workflow for troubleshooting Cephapirin peak tailing.
Caption: Chemical interactions causing Cephapirin peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. chromtech.com [chromtech.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. moravek.com [moravek.com]
- 6. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 7. support.waters.com [support.waters.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cephapirin Susceptibility Testing
This technical support center provides in-depth guidance for researchers, scientists, and drug development professionals on optimizing the incubation time for Cephapirin susceptibility testing. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guides
This section addresses specific issues that may arise during Cephapirin susceptibility testing, with a focus on incubation time.
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results
Question: My MIC results for Cephapirin are highly variable between experimental runs. What could be the cause?
Answer: Inconsistent MIC values can stem from several factors. Here is a breakdown of common causes and their solutions:
-
Inoculum Density: The concentration of the bacterial suspension is a critical parameter. An inoculum that is too dense can lead to smaller zones of inhibition in disk diffusion or falsely elevated MICs in broth microdilution. Conversely, an overly diluted inoculum can result in larger zones or lower MICs.
-
Solution: Always standardize your inoculum to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[1] Use a spectrophotometer to verify the turbidity.
-
-
Incubation Time: Deviations from the recommended incubation time can significantly impact results.
-
Shorter Incubation: Insufficient incubation may not allow for sufficient bacterial growth, potentially leading to smaller zones of inhibition or falsely low MICs.
-
Longer Incubation: Extended incubation can lead to the degradation of the antibiotic, satellite colony formation, or the emergence of resistant subpopulations, resulting in smaller inhibition zones or falsely high MICs.[2]
-
Solution: For non-fastidious bacteria, adhere to a standard incubation time of 16-20 hours at 35°C.[1][3] For certain rapid testing protocols, shorter incubation times of 4-8 hours may be validated, but require specific breakpoints.[4][5]
-
-
Incubation Temperature: Maintaining a stable and accurate temperature is crucial. Temperatures below 35°C can slow bacterial growth, leading to larger inhibition zones.[6]
-
Solution: Ensure your incubator is calibrated and maintains a constant temperature of 35 ± 1°C.[7]
-
-
Media Composition: The type and quality of the growth medium can influence the activity of Cephapirin.
-
Solution: Use cation-adjusted Mueller-Hinton Broth (CAMHB) or Mueller-Hinton Agar (B569324) (MHA) as recommended by CLSI and EUCAST guidelines to ensure lot-to-lot consistency.[1]
-
Issue 2: No Zone of Inhibition or Growth in All Wells
Question: I am not observing any zone of inhibition in my disk diffusion assay, or I see growth in all wells of my broth microdilution plate, even at the highest Cephapirin concentrations. What should I do?
Answer: This issue can be indicative of a few problems:
-
Antibiotic Potency: The Cephapirin stock solution or disks may have lost potency.
-
Solution: Prepare fresh Cephapirin stock solutions and store them at the recommended temperature (typically -20°C or colder) in small aliquots to minimize freeze-thaw cycles.[1] Always check the expiration date of commercial disks and store them under appropriate conditions.
-
-
Resistant Strain: The bacterial isolate being tested may be resistant to Cephapirin.
-
Solution: Confirm the identity of your bacterial strain. It is also advisable to include a known susceptible quality control (QC) strain in your experiments to validate the assay's performance.
-
-
Heavy Inoculum: An excessively dense inoculum can overwhelm the antibiotic, leading to unrestricted growth.
-
Solution: Re-standardize your inoculum to a 0.5 McFarland standard.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the standard incubation time for Cephapirin susceptibility testing?
A1: For standard disk diffusion and broth microdilution methods with non-fastidious organisms, the recommended incubation time is 16 to 20 hours at 35°C.[1][3] Some guidelines may specify 16 to 18 hours for disk diffusion.[3][8]
Q2: Can I shorten the incubation time to get faster results?
A2: While standard protocols require 16-20 hours, rapid antimicrobial susceptibility testing (RAST) methods with shorter incubation times (e.g., 4, 6, or 8 hours) are being developed and validated by organizations like EUCAST, particularly for critical samples like positive blood cultures.[4][5] However, these rapid methods require the use of specifically validated breakpoints and are not universally applicable to all organism-drug combinations. Using standard breakpoints with shorter incubation times can lead to inaccurate results.[4]
Q3: What is the impact of extending the incubation time beyond 24 hours?
A3: Extending the incubation time is generally not recommended as it can lead to several issues, including:
-
Degradation of Cephapirin, which can result in smaller zones of inhibition or the appearance of growth at higher concentrations.[2]
-
The emergence of resistant mutants or satellite colonies within the zone of inhibition.
-
Overgrowth of the bacterial lawn, making accurate measurement of zone diameters difficult.
Q4: Do I need to adjust the incubation time for different types of bacteria?
A4: Yes, fastidious organisms may require longer incubation times. For example, Haemophilus spp. and Neisseria spp. may require 16 to 18 hours and 20 to 24 hours, respectively.[8] Always refer to the specific guidelines from CLSI or EUCAST for the organism you are testing.
Q5: How often should I perform quality control for my susceptibility tests?
A5: Quality control (QC) testing with known reference strains should be performed concurrently with your experimental samples.[3] This ensures that the media, antibiotic disks/solutions, and incubation conditions are optimal and that the results are reliable.
Data Presentation
Table 1: Potential Impact of Incubation Time on Cephapirin MIC Results
| Incubation Time | Potential Observation | Rationale |
| < 16 hours | Falsely low MIC (appears more susceptible) | Insufficient time for bacterial growth to reach a detectable level in the presence of the antibiotic. |
| 16-20 hours | Optimal and expected MIC value | Standardized time frame allowing for reliable bacterial growth and antibiotic action.[1][3] |
| > 24 hours | Falsely high MIC (appears more resistant) | Potential for antibiotic degradation, allowing for bacterial growth at higher concentrations.[2] Emergence of resistant subpopulations is also possible. |
Experimental Protocols
Protocol 1: Broth Microdilution for Cephapirin MIC Determination
-
Prepare Inoculum: Select 3-5 well-isolated colonies from a fresh (18-24 hour) culture plate. Suspend the colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[1]
-
Dilute Inoculum: Dilute the standardized suspension 1:150 in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[1]
-
Prepare Cephapirin Dilutions: Create a series of twofold dilutions of Cephapirin in CAMHB in a 96-well microtiter plate.
-
Inoculate Plate: Transfer 50 µL of the diluted bacterial inoculum to each well containing the Cephapirin dilutions, resulting in a final volume of 100 µL. Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).[1]
-
Incubation: Incubate the plate at 35°C for 16-20 hours in ambient air.[1][3]
-
Read MIC: Following incubation, the MIC is determined as the lowest concentration of Cephapirin that shows no visible bacterial growth.[1]
Protocol 2: Disk Diffusion for Cephapirin Susceptibility Testing
-
Prepare Inoculum: As described in the broth microdilution protocol, prepare a bacterial suspension standardized to a 0.5 McFarland standard.[9]
-
Inoculate Agar Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[8]
-
Apply Antibiotic Disk: Using sterile forceps, place a Cephapirin-impregnated disk onto the surface of the inoculated agar.
-
Incubation: Invert the plates and incubate at 35°C for 16-18 hours.[3][8]
-
Measure Zone of Inhibition: After incubation, measure the diameter of the zone of complete inhibition to the nearest millimeter.[3]
-
Interpret Results: Compare the measured zone diameter to the interpretive criteria provided by CLSI or EUCAST to determine if the organism is susceptible, intermediate, or resistant to Cephapirin.
Visualizations
Caption: Workflow for Cephapirin Susceptibility Testing.
Caption: Troubleshooting Logic for Inconsistent MIC Results.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of Incubation Time and Inoculation Level on the Stabilities of Bacteriostatic and Bactericidal Antibiotics against Salmonella Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apec.org [apec.org]
- 4. researchgate.net [researchgate.net]
- 5. Improving Turnaround Times for Routine Antimicrobial Sensitivity Testing Following European Committee on Antimicrobial Susceptibility Testing Methodology in Patients with Bacteraemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. szu.gov.cz [szu.gov.cz]
- 8. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. chainnetwork.org [chainnetwork.org]
Validation & Comparative
A Comparative Guide to HPLC-UV and UPLC-MS/MS Methods for the Analysis of Cephapirin in Milk
For Researchers, Scientists, and Drug Development Professionals
The presence of antibiotic residues, such as Cephapirin (B1668819), in milk is a significant concern for public health and the dairy industry. Accurate and reliable analytical methods are crucial for monitoring these residues to ensure food safety and regulatory compliance. This guide provides a detailed comparison of two common analytical techniques for Cephapirin quantification in milk: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This comparison is supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate method for their needs.
Method Comparison: HPLC-UV vs. UPLC-MS/MS
The choice between HPLC-UV and UPLC-MS/MS for Cephapirin analysis in milk depends on several factors, including the required sensitivity, selectivity, and the nature of the study (e.g., routine monitoring vs. confirmatory analysis). While HPLC-UV is a robust and cost-effective technique suitable for routine screening, UPLC-MS/MS offers superior sensitivity and specificity, making it the preferred method for confirmatory analysis and detection of trace-level residues.
Performance Characteristics
The following table summarizes the key performance parameters of validated HPLC-UV and UPLC-MS/MS methods for the determination of Cephapirin in milk.
| Validation Parameter | HPLC-UV Method | UPLC-MS/MS Method |
| Limit of Detection (LOD) | ~10 µg/kg[1] | 0.32 µg/L (in urine)[2] |
| Limit of Quantification (LOQ) | 20 ng/mL[3] | 0.4 - 0.96 µg/L[2][4] |
| Linearity Range | Not explicitly stated | 0.4 - 1.5 ppb[4] |
| Mean Recovery | 79 - 87%[3] | >80%[2] |
| Precision (RSD%) | Not explicitly stated | <10% (intra- and inter-day variation)[2] |
| Selectivity | Moderate | High |
| Analysis Time | Longer | Shorter |
Experimental Protocols
Detailed methodologies for both HPLC-UV and UPLC-MS/MS are provided below. These protocols are based on established and validated methods.[2][5]
HPLC-UV Method Protocol
This protocol outlines a method for the extraction and quantification of Cephapirin from raw bovine milk using solid-phase extraction (SPE) followed by HPLC-UV analysis.[3][5]
1. Sample Preparation (Solid-Phase Extraction)
-
Deproteination: To 10 mL of raw milk, add 20 mL of acetonitrile (B52724). Vortex for 1 minute to precipitate proteins.[5]
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.[5]
-
Extraction: Decant the supernatant into a clean tube.[5]
-
Solvent Evaporation: Evaporate the acetonitrile from the supernatant under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in an appropriate volume of mobile phase.
-
SPE Cleanup: Condition a C18 SPE cartridge. Load the reconstituted sample onto the cartridge, wash with water, and elute the analyte with acetonitrile.
-
Final Preparation: Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
2. HPLC-UV Conditions
-
Column: Ultrasphere-ODS or equivalent C18 column.
-
Mobile Phase: A gradient elution with an ion-pair mobile phase is typically used.
-
Detection: UV absorbance at 290 nm.[3]
UPLC-MS/MS Method Protocol
This protocol describes a sensitive and robust method for the quantification of Cephapirin in milk using UPLC-MS/MS.[2][6]
1. Sample Preparation
-
Extraction: Mix 1 mL of milk with a phosphate (B84403) buffer (pH 8.5) and methanol.[2][7]
-
Solid-Phase Extraction (SPE) Cleanup: Use a hydrophilic-lipophilic balanced (HLB) SPE cartridge for sample cleanup.[7]
-
Elution and Reconstitution: Elute the analyte, dry the eluate under nitrogen, and reconstitute the residue in the mobile phase.[7]
2. UPLC-MS/MS Conditions
-
Column: Acquity UPLC BEH Shield RP18 or equivalent.[7]
-
Mobile Phase: Gradient elution with a mixture of 0.1% formic acid in water and 0.1% formic acid in methanol.[2]
-
Mass Spectrometry: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) and multiple reaction monitoring (MRM) mode.[7]
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the HPLC-UV and UPLC-MS/MS methods.
Caption: Experimental workflow for HPLC-UV analysis of Cephapirin in milk.
Caption: Experimental workflow for UPLC-MS/MS analysis of Cephapirin in milk.
Conclusion
Both HPLC-UV and UPLC-MS/MS are valuable techniques for the determination of Cephapirin in milk. The HPLC-UV method provides a reliable and accessible option for routine analysis. However, for applications requiring higher sensitivity, specificity, and confirmatory data, the UPLC-MS/MS method is demonstrably superior. The detailed protocols and performance data presented in this guide will aid researchers in selecting and implementing the most suitable method for their specific analytical challenges in monitoring Cephapirin residues in milk.
References
- 1. Development of an analytical method for cephapirin and its metabolite in bovine milk and serum by liquid chromatography with UV-VIS detection and confirmation by thermospray mass spectometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation for Quantification of Cephapirin and Ceftiofur by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Development and Validation of a UPLC-MS/MS Method to Monitor Cephapirin Excretion in Dairy Cows following Intramammary Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of an ultra high performance liquid chromatography tandem mass spectrometry method for determination of 10 cephalosporins and desacetylcefapirin in milk - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Efficacy of Cephapirin versus Penicillin Against Streptococcus Species: A Comparative Analysis
This guide provides a detailed in vitro comparison of the antimicrobial activity of Cephapirin and Penicillin against various Streptococcus species. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these two important beta-lactam antibiotics.
Quantitative Data Summary
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for Cephapirin and Penicillin against key Streptococcus species. The data has been compiled from multiple in vitro studies.
Table 1: Comparative MIC Data for Cephapirin and Penicillin against Streptococcus Species from Bovine Mastitis
| Streptococcus Species | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| S. agalactactiae | Cephapirin | 0.12 | 0.12 | ≤0.06 – 0.25 |
| Penicillin | 0.06 | 0.12 | ≤0.06 – 0.12 | |
| S. dysgalactiae | Cephapirin | 0.12 | 0.12 | ≤0.06 – 0.12 |
| Penicillin | ≤0.06 | 0.06 | ≤0.06 – 0.12 | |
| S. uberis | Cephapirin | 0.25 | 0.5 | ≤0.06 – 1 |
| Penicillin | 0.12 | 0.25 | ≤0.06 – 0.5 |
Table 2: MIC Data for Penicillin against Various Streptococcus Species
| Streptococcus Species | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| S. pyogenes | Penicillin | ≤0.015 | 0.03 | ≤0.015 – 0.25 |
| Viridans group streptococci | Penicillin | 0.06 | 1 | 0.015 – 8 |
| S. pneumoniae (Penicillin-susceptible) | Penicillin | ≤0.03 | ≤0.03 | ≤0.03 – 0.06 |
| S. pneumoniae (Penicillin-intermediate) | Penicillin | 0.25 | 0.5 | 0.12 – 1 |
| S. pneumoniae (Penicillin-resistant) | Penicillin | 2 | 4 | ≥2 |
Note: Direct comparative in vitro data for Cephapirin against S. pyogenes, viridans group streptococci, and S. pneumoniae* is limited in the reviewed literature. The activity of Cephapirin is generally considered to be similar to other first-generation cephalosporins.*
Experimental Protocols
The data presented in this guide is primarily derived from studies employing standardized antimicrobial susceptibility testing methods, namely broth microdilution and Kirby-Bauer disk diffusion, as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation:
-
Pure colonies of the Streptococcus species are selected from an 18-24 hour culture on a suitable agar (B569324) plate (e.g., blood agar).
-
A suspension of the colonies is made in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The standardized suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Antimicrobial Preparation:
-
Stock solutions of Cephapirin and Penicillin are prepared.
-
Serial two-fold dilutions of the antibiotics are made in cation-adjusted Mueller-Hinton broth (CAMHB). For fastidious organisms like streptococci, the broth is often supplemented with 2-5% lysed horse blood.
-
-
Inoculation and Incubation:
-
The prepared microtiter plates containing the serially diluted antibiotics are inoculated with the standardized bacterial suspension.
-
The plates are incubated at 35°C ± 2°C for 20-24 hours in ambient air. For some streptococci, incubation in an atmosphere of 5% CO₂ may be required.
-
-
Result Interpretation:
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.
-
Inoculum Preparation: A standardized inoculum is prepared as described for the broth microdilution method.
-
Inoculation:
-
A sterile cotton swab is dipped into the standardized bacterial suspension, and excess fluid is removed by pressing the swab against the inside of the tube.
-
The swab is used to streak the entire surface of a Mueller-Hinton agar plate (supplemented with 5% sheep blood for streptococci) to ensure confluent growth.
-
-
Application of Antibiotic Disks:
-
Disks containing a specified concentration of Cephapirin or Penicillin are dispensed onto the surface of the inoculated agar plate.
-
The disks are gently pressed down to ensure complete contact with the agar.
-
-
Incubation: The plates are inverted and incubated at 35°C ± 2°C for 20-24 hours.
-
Result Interpretation:
-
The diameter of the zone of complete growth inhibition around each disk is measured in millimeters.
-
The measured zone diameters are interpreted as "Susceptible," "Intermediate," or "Resistant" according to CLSI guidelines.
-
Visualized Workflows
Caption: Workflow for Broth Microdilution Susceptibility Testing.
Caption: Workflow for Kirby-Bauer Disk Diffusion Susceptibility Testing.
Evaluating the efficacy of Cephapirin against methicillin-resistant Staphylococcus aureus (MRSA)
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Cephapirin's efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA), contrasted with alternative anti-MRSA agents. Experimental data, detailed methodologies, and mechanistic insights are presented to inform future research and development efforts.
Cephapirin, a first-generation cephalosporin, has historically been effective against susceptible strains of Staphylococcus aureus. However, the emergence and global spread of MRSA have rendered many early-generation β-lactam antibiotics, including Cephapirin, largely ineffective for treating these formidable infections. This guide synthesizes the available evidence to evaluate the limited to non-existent efficacy of Cephapirin against MRSA and compares it with antibiotics that demonstrate clinical utility.
In Vitro Efficacy: A Clear Divide
The in vitro susceptibility of MRSA to Cephapirin is exceedingly low. While comprehensive datasets for Cephapirin against large panels of MRSA isolates are scarce in recent literature due to its known lack of efficacy, data from other first-generation cephalosporins, such as cefazolin (B47455) and cephalothin (B1668815), serve as a strong proxy. These antibiotics are structurally and mechanistically similar to Cephapirin.
A study evaluating 1,239 MRSA isolates reported cefazolin Minimum Inhibitory Concentration (MIC) values at which 50% (MIC₅₀) and 90% (MIC₉₀) of isolates were inhibited to be 64 mg/L and 256 mg/L, respectively.[1] Another study on community-associated MRSA found that cephalothin MICs ranged from 0.75 to 96 mg/L.[2] These high MIC values are well above the achievable systemic concentrations of these drugs, indicating clinical resistance.
In stark contrast, newer generation cephalosporins and other antibiotic classes demonstrate potent in vitro activity against MRSA.
| Antibiotic Class | Antibiotic | MRSA MIC₅₀ (mg/L) | MRSA MIC₉₀ (mg/L) | Reference |
| First-Generation Cephalosporin | Cefazolin (surrogate for Cephapirin) | 64 | 256 | [1] |
| First-Generation Cephalosporin | Cephalothin | - | >32 | [2] |
| Fifth-Generation Cephalosporin | Ceftaroline | 0.25 | 0.5 | [3] |
| Glycopeptide | Vancomycin | 1 | 1 | |
| Oxazolidinone | Linezolid | 1 | 2 | |
| Lipopeptide | Daptomycin | 0.25 | 0.5 |
Note: The data for Cefazolin and Cephalothin are used as representative for first-generation cephalosporins like Cephapirin due to limited recent data on Cephapirin itself against MRSA. The expected MIC values for Cephapirin against MRSA would be in a similarly high and clinically resistant range.
Mechanism of MRSA Resistance to Cephapirin
The primary mechanism of resistance in MRSA to β-lactam antibiotics, including Cephapirin, is the acquisition of the mecA gene. This gene encodes for a modified penicillin-binding protein, PBP2a.
In methicillin-susceptible S. aureus (MSSA), Cephapirin effectively binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall. This inhibition leads to a compromised cell wall and subsequent cell lysis. However, in MRSA, the presence of PBP2a, which has a very low affinity for most β-lactam antibiotics, allows the bacterium to continue synthesizing its cell wall even in the presence of Cephapirin, leading to resistance.
The Advent of Anti-MRSA Cephalosporins
Recognizing the limitations of earlier generations, scientists developed fifth-generation cephalosporins, such as Ceftaroline, with a modified structure that allows for high-affinity binding to PBP2a. This enables them to effectively inhibit cell wall synthesis in MRSA.
References
- 1. Cefazolin potency against methicillin-resistant Staphylococcus aureus: a microbiologic assessment in support of a novel drug delivery system for skin and skin structure infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity of beta-lactam antibiotics to community-associated methicillin-resistant Staphylococcus aureus (CA-MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activity of novel anti-MRSA cephalosporins and comparator antimicrobial agents against staphylococci involved in prosthetic joint infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Pharmacokinetics of Cephapirin Across Various Animal Species: A Comprehensive Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of an antibiotic across different species is fundamental for effective and safe therapeutic application. This guide provides a detailed comparative analysis of the pharmacokinetics of Cephapirin (B1668819), a first-generation cephalosporin (B10832234) antibiotic, in several animal species. The data presented herein is compiled from various studies and is intended to serve as a valuable resource for further research and development.
Cephapirin is a semi-synthetic, broad-spectrum cephalosporin antibiotic effective against a range of Gram-positive and Gram-negative bacteria. Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis. This guide summarizes key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), elimination half-life (t1/2), and area under the plasma concentration-time curve (AUC), providing a comparative overview of its behavior in different biological systems.
Quantitative Pharmacokinetic Parameters of Cephapirin
The following tables summarize the key pharmacokinetic parameters of Cephapirin in various animal species. It is important to note that direct pharmacokinetic data for Cephapirin in sheep, pigs, and cats is limited in the available literature. Therefore, data for other first-generation cephalosporins have been included for these species to provide a comparative context, and this is clearly indicated.
Table 1: Pharmacokinetic Parameters of Cephapirin Following Intramuscular (IM) Administration
| Species | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | t1/2 (h) | AUC (µg·h/mL) | Bioavailability (%) | Reference |
| Cattle (Calves) | 10 | 6.33 | 0.33 | 0.60 | - | - | [1] |
| Goats | 300 mg (intramammary) | 0.073 | 7.06 | 6.98 | 1.06 (AUClast) | - | [2] |
| Horses (Mares) | 20 | 10.18 | - | 3.82 (IV) | - | 67.89 | [3] |
| Dogs | - | - | - | - | - | - | [4][5] |
| Mice | - | - | - | - | - | - | [4][5] |
| Rats | - | - | - | - | - | - | [4][5] |
Note: Data for dogs, mice, and rats from the comparative study did not have specific values in the provided search results. The goat study involved intramammary administration, which affects pharmacokinetic parameters differently than systemic administration. The half-life for mares is reported after intravenous administration.
Table 2: Pharmacokinetic Parameters of Other First-Generation Cephalosporins in Selected Species
| Species | Drug | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | t1/2 (h) | AUC (µg·h/mL) | Reference |
| Cats | Cefazolin (B47455) | 20 | IV | 134.80 | - | 1.18 | - | [6] |
Disclaimer: The data presented in Table 2 is for a different, albeit related, first-generation cephalosporin and should be interpreted with caution when comparing to Cephapirin.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols from the cited studies.
Study in Lactating Dairy Cows
-
Animal Model: Six lactating dairy cows.[7]
-
Drug Administration: 10 mg/kg of sodium cephapirin was administered intramuscularly at 8-hour intervals for four consecutive doses.[7]
-
Sample Collection: Blood, milk (normal and mastitic), urine, and endometrial tissue samples were collected at various time points.[7]
-
Analytical Method: Cephapirin concentrations were determined using a microbiological assay or high-performance liquid chromatography (HPLC).
Study in Goats
-
Animal Model: Twenty-four healthy, lactating does.[2]
-
Drug Administration: A single intramammary infusion of 300 mg of cephapirin benzathine was administered into each half of the udder.[2]
-
Sample Collection: Plasma samples were collected before treatment and for 7 days post-treatment.[2]
-
Analytical Method: Cephapirin concentrations in plasma were analyzed using liquid chromatography with tandem mass spectroscopy (LC-MS/MS). Pharmacokinetic parameters were determined using noncompartmental methods.[2]
Study in Mares
-
Animal Model: Normal mares.[3]
-
Drug Administration: A single intramuscular injection of 20 mg/kg of cephapirin was administered.[3]
-
Sample Collection: Serum samples were collected at various time points.[3]
-
Analytical Method: The serum concentration-time curve was analyzed using a two-compartment open model.[3]
Study in Calves
-
Animal Model: Six calves with suppurative arthritis.[1]
-
Drug Administration: A single intramuscular injection of 10 mg/kg of sodium cephapirin was administered.[1]
-
Sample Collection: Serum and synovial fluid (normal and suppurative) were collected serially over a 24-hour period.[1]
-
Analytical Method: Cephapirin concentrations were measured, and pharmacokinetic parameters were calculated.[1]
Study in Cats (Cefazolin)
-
Animal Model: Nine adult mixed-breed cats.[6]
-
Drug Administration: A single intravenous dose of 20 mg/kg of cefazolin was administered.[6]
-
Sample Collection: Blood samples were collected at various time points.[6]
-
Analytical Method: Cefazolin concentrations in plasma were determined using a validated analytical method, and pharmacokinetic parameters were calculated.[6]
Visualizing Experimental and Metabolic Pathways
To further elucidate the processes involved in Cephapirin pharmacokinetic studies and its metabolic fate, the following diagrams are provided.
Comparative Discussion
The collected data reveal significant inter-species variations in the pharmacokinetics of Cephapirin. In cattle, after intramuscular administration, Cephapirin is rapidly absorbed and eliminated, with a short half-life of 0.60 hours in calves.[1] This suggests that frequent dosing may be necessary to maintain therapeutic concentrations.
In goats, intramammary administration of a long-acting formulation resulted in a much longer apparent half-life of 6.98 hours, which is expected from a depot formulation designed for sustained release.[2] The low plasma Cmax following intramammary infusion indicates limited systemic absorption from the udder.
The study in mares showed a bioavailability of 67.89% after intramuscular injection, indicating good absorption from the injection site.[3] The reported intravenous half-life of 3.82 hours is longer than that observed in calves, suggesting slower elimination in horses.
While specific data for Cephapirin in cats is lacking, the pharmacokinetics of cefazolin, another first-generation cephalosporin, show rapid elimination with a half-life of 1.18 hours after intravenous administration.[6] This suggests that first-generation cephalosporins, in general, may have a short duration of action in this species.
The metabolism of Cephapirin to its less active metabolite, desacetylcephapirin, is a crucial aspect of its disposition.[4][5] The extent of this conversion can vary between species and may influence the overall efficacy and duration of action of the drug.
Conclusion
This guide provides a comparative overview of the pharmacokinetics of Cephapirin in various animal species, highlighting the significant differences in its absorption, distribution, metabolism, and excretion. The presented data and experimental protocols offer a valuable starting point for researchers and drug development professionals. However, the lack of comprehensive data for some species, particularly sheep, pigs, and cats, underscores the need for further research to establish the complete pharmacokinetic profile of Cephapirin across a broader range of animals. Such studies are essential for optimizing dosage regimens and ensuring the safe and effective use of this important antibiotic in veterinary medicine.
References
- 1. PHARMACOKINETICS OF CEFTIOFUR AND CEPHAPIRIN FOLLOWING INTRAMAMMARY INFUSION IN GOATS WITH AND WITHOUT MASTITIS - UNIVERSITY OF ILLINOIS [portal.nifa.usda.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cdn.ymaws.com [cdn.ymaws.com]
- 5. Pharmacokinetics of cefovecin in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. omicsonline.org [omicsonline.org]
- 7. Development and Validation for Quantification of Cephapirin and Ceftiofur by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Microbial Inhibition Assays and UPLC-MS/MS for Cephapirin Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of traditional microbial inhibition assays and modern chromatographic techniques for the detection and quantification of Cephapirin. Cephapirin, a first-generation cephalosporin (B10832234) antibiotic, is extensively used in veterinary medicine, particularly for treating mastitis in dairy cattle. Consequently, the monitoring of its residues in food products such as milk is imperative to mitigate the risks of allergic reactions in consumers and to combat the rise of antibiotic resistance. This document outlines the performance characteristics, experimental protocols, and underlying principles of both microbial inhibition assays and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) to assist researchers in selecting the most appropriate method for their analytical needs.
Performance Data at a Glance
The selection of an analytical method is often guided by a trade-off between performance, cost, and throughput. The following tables provide a summary of the key performance indicators for both microbial inhibition assays and UPLC-MS/MS in the context of Cephapirin detection.
Table 1: A Comparative Overview of Cephapirin Detection Methodologies
| Parameter | Microbial Inhibition Assay (Agar Diffusion) | UPLC-MS/MS |
| Principle | Measures the inhibition of microbial growth by the antibiotic. | Separates the analyte based on its physicochemical properties followed by detection based on its mass-to-charge ratio. |
| Specificity | May be prone to interference from other antimicrobial substances present in the sample. | Exhibits high specificity due to the unique molecular fragmentation patterns of the target analyte. |
| Sensitivity | Generally possesses lower sensitivity compared to chromatographic methods. | Demonstrates high sensitivity, enabling low limits of detection and quantification. |
| Quantification | Provides semi-quantitative results based on the size of the inhibition zone or quantitative data through Minimum Inhibitory Concentration (MIC) determination. | Offers precise and accurate quantification over a wide dynamic range. |
| Sample Throughput | Can be adapted for high-throughput qualitative screening. | Moderate throughput, contingent on the chromatographic run time. |
| Cost | Relatively low cost for consumables and equipment. | High initial investment for instrumentation and ongoing maintenance expenses. |
| Expertise Required | Requires fundamental microbiological laboratory skills. | Demands specialized knowledge in analytical chemistry and mass spectrometry. |
Table 2: Quantitative Performance Metrics for Cephapirin Detection
| Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery Rate |
| UPLC-MS/MS | Bovine Feces | - | 4.02 µg/kg | >60%[1] |
| UPLC-MS/MS | Bovine Urine | - | 0.96 µg/L | >80%[1] |
| UPLC-MS/MS | Reactor Rinse Solution | 0.15 ppb (µg/L) | 0.4 ppb (µg/L) | 80-120%[2] |
| Microbial Inhibition Assay (MIC) | Staphylococcus aureus | Not Applicable | MIC90: 0.25 µg/mL | Not Applicable[3] |
| Microbial Inhibition Assay (MIC) | Coagulase-negative staphylococci | Not Applicable | MIC90: 0.12 µg/mL | Not Applicable[3] |
Detailed Experimental Protocols
Microbial Inhibition Assay: Agar (B569324) Diffusion Method for Cephapirin
This protocol outlines a generalized agar diffusion method suitable for first-generation cephalosporins, which can be adapted and validated for Cephapirin analysis.
a. Materials:
-
Mueller-Hinton Agar (MHA)
-
A susceptible test organism (e.g., Staphylococcus aureus ATCC 25923)
-
Cephapirin analytical standard
-
Sterile 0.9% saline or Tryptic Soy Broth (TSB)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Sterile 6 mm filter paper discs
-
A controlled environment incubator (35 ± 2°C)
-
Calipers or a ruler for measurement
b. Procedure:
-
Inoculum Preparation: Aseptically transfer 3-5 well-isolated colonies of the test organism into a tube containing sterile saline or TSB. Vortex the suspension and adjust its turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.
-
Plate Inoculation: Within 15 minutes of standardization, immerse a sterile cotton swab in the inoculum. Remove excess fluid by pressing the swab against the inner wall of the tube. Streak the swab evenly across the entire surface of an MHA plate in three different directions to ensure a uniform lawn of bacterial growth.
-
Disc Preparation: Prepare a series of Cephapirin standard solutions of known concentrations. Aseptically impregnate sterile filter paper discs with these solutions and allow them to air dry under sterile conditions.
-
Disc Application: Using sterile forceps, carefully place the Cephapirin-impregnated discs onto the surface of the inoculated MHA plate. Ensure firm contact between the disc and the agar by gently pressing down.
-
Incubation: Invert the plates and place them in an incubator at 35 ± 2°C for 16-20 hours.
-
Data Interpretation: Following incubation, measure the diameter of the zone of growth inhibition around each disc in millimeters. The diameter of the inhibition zone is inversely proportional to the minimum inhibitory concentration of the antibiotic for the test organism.
UPLC-MS/MS Method for Cephapirin Detection in Bovine Milk
This protocol is based on a validated method for the sensitive and specific quantification of Cephapirin in bovine milk.
a. Materials:
-
UPLC-MS/MS system equipped with a triple quadrupole mass spectrometer
-
A C18 reversed-phase analytical column
-
LC-MS grade acetonitrile, methanol (B129727), and formic acid
-
Ultrapure water
-
Cephapirin analytical standard
-
Bovine milk samples for analysis
-
A refrigerated centrifuge and appropriate centrifuge tubes
-
Solid-phase extraction (SPE) cartridges
b. Sample Preparation:
-
Protein Precipitation: To 1 mL of the milk sample, add 2 mL of acetonitrile. Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation. Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE) for Cleanup:
-
Condition an SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.
-
Load the supernatant obtained from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of water to remove interfering matrix components.
-
Elute the retained Cephapirin from the cartridge using 3 mL of methanol.
-
-
Final Concentration: Evaporate the methanolic eluate to dryness using a gentle stream of nitrogen gas. Reconstitute the dried residue in 1 mL of the initial mobile phase composition.
c. UPLC-MS/MS Analysis:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Chromatographic Separation: Employ a suitable gradient elution program to achieve chromatographic separation of Cephapirin from any remaining matrix components.
-
Injection Volume: 5-10 µL
-
Mass Spectrometric Detection: Operate the mass spectrometer in the positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for Cephapirin using Multiple Reaction Monitoring (MRM) for accurate and sensitive quantification.
Visual Representations of Methodologies
The following diagrams illustrate the experimental workflow of the microbial inhibition assay and a comparative overview of the two detection methods.
Caption: A stepwise workflow of the microbial inhibition assay using the agar diffusion method.
Caption: A comparative overview of the principles, advantages, and disadvantages of the Microbial Inhibition Assay and UPLC-MS/MS for Cephapirin detection.
References
Cephapirin vs. Third-Generation Cephalosporins: A Comparative Analysis for Gram-Negative Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the first-generation cephalosporin, cephapirin (B1668819), and third-generation cephalosporins in the context of treating gram-negative bacterial infections. The information presented herein is intended to be an objective resource, supported by available experimental data, to aid in research and development.
Executive Summary
Cephapirin, a first-generation cephalosporin, and third-generation cephalosporins both belong to the beta-lactam class of antibiotics and share a common mechanism of action: the inhibition of bacterial cell wall synthesis.[1][2] However, their efficacy against gram-negative bacteria differs significantly. Third-generation cephalosporins were specifically developed to have enhanced activity against a broader spectrum of gram-negative pathogens and exhibit greater stability against beta-lactamases, enzymes that can inactivate many beta-lactam antibiotics.[3][4] Consequently, third-generation cephalosporins are generally more potent against gram-negative bacteria compared to cephapirin. This difference in activity is reflected in their Minimum Inhibitory Concentration (MIC) values, where lower values indicate greater potency.
Comparative Antibacterial Spectrum
The following tables summarize the in vitro activity of cephapirin and representative third-generation cephalosporins (ceftriaxone and cefotaxime) against common gram-negative bacteria. It is important to note that the data presented is compiled from various studies and does not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: Minimum Inhibitory Concentration (MIC) of Cephapirin against Gram-Negative Bacteria
| Gram-Negative Bacteria | Number of Strains | MIC Range (µg/mL) |
| Escherichia coli | 191 | 1.02 (Geometric Mean) |
| Klebsiella spp. | 104 | 0.70 (Geometric Mean) |
| Proteus mirabilis | - | Data not available |
Data sourced from a 2021 in vitro study comparing cefotaxime (B1668864) and ceftriaxone (B1232239), which included some comparative data for other cephalosporins.[3]
Table 2: Minimum Inhibitory Concentration (MIC) of Third-Generation Cephalosporins against Gram-Negative Bacteria
| Gram-Negative Bacteria | Antibiotic | Number of Strains | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | Ceftriaxone | 191 | - | - | - |
| Cefotaxime | 191 | - | - | - | |
| Klebsiella spp. | Ceftriaxone | 104 | - | - | - |
| Cefotaxime | 104 | - | - | - | |
| Proteus mirabilis | Ceftriaxone | - | - | - | - |
| Cefotaxime | - | - | - | - |
MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data for Ceftriaxone and Cefotaxime sourced from a 2021 comparative study.[3]
A 2012 study reported that the median MIC of ceftriaxone among ESBL-producing organisms was 64 μg/ml.[5] A separate study found that ceftriaxone MICs of ≥2 mcg/mL were detected in 25% of E. coli, Klebsiella pneumoniae, K. oxytoca, or Proteus mirabilis clinical isolates.[6]
Mechanism of Action
Both cephapirin and third-generation cephalosporins are bactericidal agents that disrupt the synthesis of the peptidoglycan layer of bacterial cell walls.[1][2] This is achieved by binding to and inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan.[7][8] The inhibition of PBP activity leads to a weakened cell wall, ultimately resulting in cell lysis and bacterial death.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the in vitro activity of an antimicrobial agent. The following is a detailed protocol for the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[9][10]
Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial isolates for testing
-
Stock solutions of cephapirin and third-generation cephalosporins
-
Sterile diluent (e.g., saline or broth)
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional)
-
Incubator (35°C ± 2°C)
-
Multichannel pipette
Procedure:
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile broth or saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Antibiotic Dilutions:
-
Dispense 50 µL of sterile CAMHB into each well of the 96-well plate.
-
Add 50 µL of the antibiotic stock solution (at twice the highest desired final concentration) to the first well of a row.
-
Perform two-fold serial dilutions by transferring 50 µL from the first well to the second, and so on, across the plate. Discard the final 50 µL from the last well.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.
-
Conclusion
The available data consistently demonstrate that third-generation cephalosporins possess superior in vitro activity against a broad range of gram-negative bacteria when compared to the first-generation cephalosporin, cephapirin. This enhanced efficacy is a direct result of their molecular structure, which confers greater resistance to the beta-lactamase enzymes often produced by gram-negative organisms. While cephapirin has a role in treating infections caused by susceptible gram-positive and some gram-negative bacteria, third-generation cephalosporins are generally the preferred choice for moderate to severe gram-negative infections. The selection of an appropriate antibiotic should always be guided by local susceptibility patterns and, when possible, patient-specific microbiological data.
References
- 1. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cephalosporin - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Journals - Journal of Laboratory Physicians / Full Text [thieme-connect.com]
- 4. Cephalosporin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 5. Determining the Optimal Ceftriaxone MIC for Triggering Extended-Spectrum β-Lactamase Confirmatory Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. microbenotes.com [microbenotes.com]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. researchgate.net [researchgate.net]
A comparative study of Cephapirin and ampicillin in vitro activity
An objective analysis of the in vitro antibacterial efficacy of Cephapirin and Ampicillin (B1664943), presenting key experimental data and methodologies for researchers, scientists, and drug development professionals.
This guide provides a detailed comparison of the in vitro activities of two prominent beta-lactam antibiotics: Cephapirin, a first-generation cephalosporin (B10832234), and Ampicillin, an aminopenicillin. The following sections present a summary of their mechanisms of action, comparative antibacterial spectrum through Minimum Inhibitory Concentration (MIC) data, and standardized experimental protocols.
Mechanism of Action
Both Cephapirin and Ampicillin are bactericidal antibiotics that disrupt the synthesis of the bacterial cell wall.[1][2][3][4] Their primary target is the penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1][5][6] By inhibiting these proteins, the antibiotics prevent the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis due to osmotic pressure.[1][2]
While sharing a common overarching mechanism, differences in their chemical structures, particularly the side chains, influence their spectrum of activity and resistance to beta-lactamases. Cephapirin is known to be more resistant to beta-lactamases produced by staphylococci compared to ampicillin.[5][7]
Figure 1: Simplified signaling pathway of Cephapirin and Ampicillin's mechanism of action.
In Vitro Activity: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.[8][9] The following tables summarize the MIC values for Cephapirin and Ampicillin against various Gram-positive and Gram-negative bacteria.
Table 1: Comparative MIC Data for Cephapirin and Ampicillin Against Gram-Positive Bacteria
| Bacterium | Cephapirin MIC (µg/mL) | Ampicillin MIC (µg/mL) |
| Staphylococcus aureus | 0.25[10][11][12] | 1 - 15[13] |
| Coagulase-negative staphylococci | 0.12[10] | Not Widely Reported |
| Streptococcus dysgalactiae | All isolates susceptible[12][14] | Not Widely Reported |
| Streptococcus uberis | Most isolates susceptible[12][14] | Not Widely Reported |
| Group D streptococci | Not Widely Reported | 1.6 (modal MIC)[15] |
Table 2: Comparative MIC Data for Cephapirin and Ampicillin Against Gram-Negative Bacteria
| Bacterium | Cephapirin MIC (µg/mL) | Ampicillin MIC (µg/mL) |
| Escherichia coli | 8 - >64[11][12][14] | Not Widely Reported |
| Klebsiella pneumoniae | Not Widely Reported | Not Widely Reported |
| Proteus mirabilis | Not Widely Reported | Potently effective[16] |
Experimental Protocols
The following are detailed methodologies for two key experiments used to determine the in vitro activity of antibiotics.
Kirby-Bauer Disk Diffusion Susceptibility Test
The Kirby-Bauer test is a qualitative method used to determine the susceptibility of bacteria to antibiotics.[17][18][19][20][21][22][23]
Experimental Workflow:
Figure 2: Experimental workflow for the Kirby-Bauer disk diffusion test.
Methodology:
-
Inoculum Preparation: A standardized inoculum of the test bacterium, equivalent to a 0.5 McFarland turbidity standard, is prepared in a sterile broth.[17]
-
Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of bacteria.[18]
-
Disk Application: Paper disks impregnated with known concentrations of Cephapirin and Ampicillin are placed on the agar surface.[18]
-
Incubation: The plate is incubated at 37°C for 18-24 hours.[20]
-
Zone of Inhibition Measurement: The diameter of the clear zone around each disk where bacterial growth is inhibited is measured in millimeters.[17]
-
Interpretation: The measured zone diameters are compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to each antibiotic.[20]
Broth Microdilution MIC Assay
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic.[24][25][26][27][28]
Experimental Workflow:
Figure 3: Experimental workflow for the broth microdilution MIC assay.
Methodology:
-
Antibiotic Dilution: Serial twofold dilutions of Cephapirin and Ampicillin are prepared in a liquid growth medium in the wells of a microtiter plate.[28]
-
Inoculation: A standardized suspension of the test bacterium is added to each well.[25]
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.[24]
-
Growth Observation: After incubation, the wells are visually inspected for turbidity, indicating bacterial growth.[27]
-
MIC Determination: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.[27]
References
- 1. What is the mechanism of Ampicillin? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. cdn.ymaws.com [cdn.ymaws.com]
- 4. Cephapirin - Humanitas.net [humanitas.net]
- 5. Cephapirin | C17H17N3O6S2 | CID 30699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cephapirin | Johns Hopkins ABX Guide [hopkinsguides.com]
- 7. In vitro and in vivo microbiological evaluation of Cephapirin, a new antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dickwhitereferrals.com [dickwhitereferrals.com]
- 9. idexx.com [idexx.com]
- 10. avmajournals.avma.org [avmajournals.avma.org]
- 11. benchchem.com [benchchem.com]
- 12. Minimum inhibitory concentrations of cephalosporin compounds and their active metabolites for selected mastitis pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Comparative activity of ampicillin and seven cephalosporins against group D streptococci - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro and in vivo comparative evaluations of injectable cephalosporin derivatives and ampicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. asm.org [asm.org]
- 18. hardydiagnostics.com [hardydiagnostics.com]
- 19. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]
- 20. microbenotes.com [microbenotes.com]
- 21. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 22. bio.libretexts.org [bio.libretexts.org]
- 23. microchemlab.com [microchemlab.com]
- 24. protocols.io [protocols.io]
- 25. One moment, please... [microbeonline.com]
- 26. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 27. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Cephapirin Demonstrates Non-Inferiority in Treating Non-Severe Clinical Mastitis in Dairy Cattle
Researchers and drug development professionals in the veterinary field now have access to comparative data from non-inferiority trials evaluating the efficacy of cephapirin (B1668819) for the treatment of non-severe clinical mastitis in dairy cows. These studies provide valuable insights into the performance of this first-generation cephalosporin (B10832234) against other intramammary antibiotics, supported by detailed experimental data and protocols.
Recent clinical trials have established that cephapirin sodium is non-inferior to several other antibiotic treatments for non-severe clinical mastitis, offering a viable therapeutic option for veterinarians and dairy producers. These findings are crucial for developing farm-specific treatment protocols and addressing antimicrobial stewardship.
Comparative Efficacy of Cephapirin
A key non-inferiority trial compared a two-dose regimen of cephapirin sodium (200 mg per dose, 12 hours apart) with a five-day course of ceftiofur (B124693) hydrochloride (125 mg per dose, once daily), a third-generation cephalosporin. The study demonstrated that cephapirin was non-inferior to ceftiofur for the bacteriological cure of Gram-positive mastitis cases and for the clinical cure of all cases.[1][2] However, ceftiofur showed a significantly higher bacteriological cure rate in Gram-negative cases.[1][2]
Another randomized non-inferiority field trial evaluated cephapirin sodium against a broad-spectrum combination product containing tetracycline, neomycin, and bacitracin (TNB).[3] In this study, cephapirin demonstrated non-inferiority for pathogen cure, extended clinical cure, and somatic cell count score cure.[3] However, the results for bacteriological and clinical cures were inconclusive as the confidence intervals crossed the pre-defined non-inferiority margin.[3]
The following tables summarize the quantitative data from these comparative trials.
Table 1: Bacteriological and Clinical Cure Rates of Cephapirin vs. Ceftiofur[1][2]
| Outcome | Cephapirin Sodium (2 doses, 12h apart) | Ceftiofur Hydrochloride (5 daily doses) | Non-Inferiority Conclusion |
| Bacteriological Cure | |||
| All Cases | No significant difference | No significant difference | Absence of difference does not imply non-inferiority |
| Gram-Positive Cases | Non-inferior | - | Cephapirin is non-inferior to ceftiofur |
| Gram-Negative Cases | Lower cure rate | Significantly higher cure rate | Ceftiofur is superior |
| Clinical Cure | |||
| All Cases | Non-inferior | - | Cephapirin is non-inferior to ceftiofur |
Table 2: Cure Rates of Cephapirin vs. Tetracycline, Neomycin, Bacitracin (TNB)[3]
| Outcome | Cephapirin Sodium + Prednisolone (4 infusions, 12h apart) | Tetracycline + Neomycin + Bacitracin + Prednisolone | Non-Inferiority Conclusion |
| Bacteriological Cure | 68% | 73% | Inconclusive |
| Pathogen Cure | 36% | 35% | Non-inferior |
| Clinical Cure | 88% | 94% | Inconclusive |
| Extended Clinical Cure | 93% | 92% | Non-inferior |
| Somatic Cell Count Linear Score Cure | 29% | 28% | Non-inferior |
Experimental Protocols
The methodologies employed in these non-inferiority trials followed rigorous scientific standards to ensure the validity and reliability of the results.
Protocol for Cephapirin vs. Ceftiofur Trial[1][2]
A total of 296 cases of non-severe clinical mastitis from seven dairy farms were enrolled in the study.[1][2] Cows were randomly allocated to one of two treatment groups.
-
Enrollment Criteria: Cows with non-severe clinical mastitis, characterized by abnormal milk, with or without mild signs of udder inflammation.
-
Treatment Groups:
-
Sample Collection: Milk samples were collected for bacteriological culture before treatment and at 10 and 17 days post-enrollment.[1][2]
-
Outcome Definitions:
Protocol for Cephapirin vs. TNB Trial[3]
This study involved 346 cows from 31 commercial dairy herds, with 236 cows meeting the criteria for the evaluation of microbiological cure.[3]
-
Enrollment Criteria: Cows with non-severe clinical mastitis.
-
Treatment Groups:
-
CS Group: Four intramammary infusions of 300 mg cephapirin sodium combined with 20 mg of prednisolone, administered every 12 hours.[3]
-
TNB Group (Positive Control): Four intramammary infusions of a combination product containing 200 mg tetracycline, 250 mg neomycin, 28 mg bacitracin, and 10 mg prednisolone, administered every 12 hours.[3]
-
-
Sample Collection: Milk samples for bacteriological culture were collected before treatment and at 14 and 21 (± 3) days after enrollment.[3]
-
Outcome Definitions:
-
Bacteriological Cure: Absence of the causative pathogens in cultures from milk samples collected at both post-treatment time points.[3]
-
Pathogen Cure: Absence of any pathogen in both follow-up samples.[3]
-
Clinical Cure: Absence of clinical signs in the milk and mammary gland at 48 hours after the last antimicrobial infusion.[3]
-
Extended Clinical Cure: Normal milk and gland on the second post-treatment sample collection day (day 21).[3]
-
Somatic Cell Count Linear Score Cure: A linear score of ≤4.0 on day 21 (± 3) after enrollment.[3]
-
References
- 1. Noninferiority trial comparing a first-generation cephalosporin with a third-generation cephalosporin in the treatment of nonsevere clinical mastitis in dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Randomized noninferiority field trial evaluating cephapirin sodium for treatment of nonsevere clinical mastitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Cephapirin Disposal
For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical compounds like Cephapirin is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is not only a matter of regulatory compliance but also essential for minimizing the environmental footprint of pharmaceutical research. This guide provides a procedural framework for the safe and compliant disposal of Cephapirin, ensuring the protection of both laboratory personnel and the environment.
Core Principles of Cephapirin Waste Management
The primary directive for Cephapirin disposal is to prevent its release into the environment.[1][2][3] Safety Data Sheets (SDS) consistently emphasize that Cephapirin waste should not be disposed of in sewers or drains.[1][4] Instead, all waste containing Cephapirin must be collected and managed by an approved waste disposal plant.[1][2][4][5][6] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all local, state, and federal regulations.[7]
Personal Protective Equipment (PPE): The First Line of Defense
Before handling any Cephapirin waste, it is crucial to be outfitted with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.
| Protective Equipment | Specification | Rationale |
| Gloves | Chemically resistant gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or aerosols. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Wear respiratory protection | Cephapirin may cause allergy or asthma symptoms or breathing difficulties if inhaled.[2][4][5][6] |
Step-by-Step Disposal Protocol for Cephapirin
The following procedure outlines the recommended steps for the safe disposal of Cephapirin waste generated in a laboratory setting.
-
Segregation of Waste: All materials contaminated with Cephapirin, including unused product, empty containers, and contaminated labware (e.g., vials, syringes, pipette tips), must be segregated from general laboratory waste.[8]
-
Containerization: Place all Cephapirin waste into a designated, properly labeled, and sealed container.[5][9] The container should be robust and leak-proof to prevent any environmental release during storage and transport.
-
Labeling: Clearly label the waste container as "Cephapirin Waste" or with other appropriate hazard communication as required by your institution and local regulations.
-
Storage: Store the sealed waste container in a cool, well-ventilated, and designated area away from incompatible materials.[1][4][9] Access to this storage area should be restricted to authorized personnel.
-
Waste Collection: Arrange for the collection of the Cephapirin waste by a licensed and approved hazardous waste disposal contractor. Your EHS department can provide guidance on selecting a qualified vendor.
-
Documentation: Maintain accurate records of the amount of Cephapirin waste generated and its disposal date and method. This documentation is crucial for regulatory compliance.
Emergency Procedures for Cephapirin Spills
In the event of a Cephapirin spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the required personal protective equipment, including respiratory protection.[3][5]
-
Contain the Spill: For liquid spills, use an inert absorbent material to contain the substance.[1][2] For solid spills, carefully scoop or sweep the material, avoiding dust generation.
-
Clean the Area: Decontaminate the spill area according to your laboratory's established procedures.
-
Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as Cephapirin waste.[1]
-
Report the Incident: Report the spill to your laboratory supervisor and EHS department immediately.
Cephapirin Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of Cephapirin waste.
Caption: Workflow for the proper disposal of Cephapirin waste.
References
Safeguarding Laboratory Personnel: A Guide to Personal Protective Equipment for Handling Cephapirin
Essential protocols for the safe handling and disposal of Cephapirin are critical for protecting researchers, scientists, and drug development professionals from potential respiratory and skin sensitization. Adherence to proper personal protective equipment (PPE) guidelines, operational procedures, and disposal plans is paramount to ensure a safe laboratory environment. This guide provides detailed, step-by-step instructions to minimize exposure risk and promote best practices in laboratory safety.
Recommended Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to Cephapirin. The following table summarizes the recommended equipment for various laboratory activities involving this compound.
| Activity | Required PPE | Specifications |
| Weighing and Compounding (Dry Powder) | Respiratory Protection Eye/Face Protection Hand Protection Lab Coat/Gown | NIOSH-approved respirator with a combined particulate and organic vapor filter.[1] Safety glasses with side shields or goggles. A face shield is recommended if there is a potential for direct contact with dusts, mists, or aerosols.[1] Chemical-resistant gloves.[1] A disposable, low-permeability gown with a solid front and tight-fitting cuffs. |
| Handling Solutions | Eye/Face Protection Hand Protection Lab Coat/Gown | Chemical safety goggles.[1] Chemical-resistant gloves.[1] A disposable or dedicated lab coat.[1] |
| Cleaning Spills | Respiratory Protection Eye/Face Protection Hand Protection Lab Coat/Gown Shoe Covers | NIOSH-approved respirator with a combined particulate and organic vapor filter.[1] Chemical safety goggles and a face shield.[1] Two pairs of heavy-duty chemical-resistant gloves. A disposable, low-permeability gown. Disposable shoe covers. |
Occupational Exposure Limits
An internal occupational exposure limit for Cephapirin has been established by at least one manufacturer.
| Substance | Time-Weighted Average (TWA) | Basis |
| Cefapirin | 0.4 mg/m³ (OEB 2) | Internal[1] |
Experimental Protocol: Safe Handling of Cephapirin
Proper donning and doffing of PPE are as critical as selecting the right equipment to prevent contamination. The following workflow outlines the procedural steps for safely handling Cephapirin in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
